3-chloro-4-fluoro-1,2,5-thiadiazole
Description
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Properties
CAS No. |
82878-38-4 |
|---|---|
Molecular Formula |
C2ClFN2S |
Molecular Weight |
138.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
3-chloro-4-fluoro-1,2,5-thiadiazole chemical structure and properties
A Strategic Scaffold for Unsymmetrical Heterocyclic Functionalization [1][2]
Executive Summary
3-Chloro-4-fluoro-1,2,5-thiadiazole represents a specialized, high-value intermediate in the synthesis of complex heterocyclic pharmacophores. Unlike its symmetric parent compound (3,4-dichloro-1,2,5-thiadiazole), this unsymmetrical di-halo scaffold offers orthogonal reactivity profiles. The significant difference in leaving group ability between the fluorine and chlorine atoms on the electron-deficient thiadiazole ring enables highly regioselective nucleophilic aromatic substitutions (
Chemical Identity & Structure
The 1,2,5-thiadiazole core is a five-membered, electron-deficient aromatic ring containing one sulfur and two nitrogen atoms. The introduction of a fluorine atom at position 4 and a chlorine atom at position 3 breaks the symmetry of the molecule, creating distinct electronic environments for each carbon center.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 138.55 g/mol |
| SMILES | Fc1nsnc1Cl |
| Symmetry | |
| Key Structural Feature | C–F bond length is shorter than C–Cl, consistent with increased |
Electronic Structure
Quantum chemical calculations (B3LYP/aug-cc-pVTZ) and photoelectron spectroscopy indicate that the molecule is planar. The C–N bond on the fluorine side is shorter than the C–N bond adjacent to the chlorine, reflecting the strong inductive effect (-I) of the fluorine atom. This polarization makes the C4 carbon (attached to F) significantly more electrophilic than the C3 carbon (attached to Cl).
Physicochemical Properties[2][3][4][5][6]
The following data is derived from gas-phase characterization and spectroscopic studies.
| Property | Value | Notes |
| Physical State | Colorless Liquid | At standard temperature and pressure.[2] |
| Boiling Point | 109 °C | At 760 mmHg (Atmospheric pressure). |
| 157 ppm (d, | Carbon bonded to Fluorine (C4). | |
| 133 ppm (d, | Carbon bonded to Chlorine (C3). | |
| -99 ppm | Relative to CFCl | |
| Solubility | Soluble in CHCl | Hydrolytically sensitive; store under inert atmosphere. |
Synthesis & Manufacturing
The synthesis of this compound is typically achieved via a halogen exchange (Halex) reaction starting from the commercially available 3,4-dichloro-1,2,5-thiadiazole.
Protocol: Halogen Exchange Fluorination
Reaction Principle: Nucleophilic attack of fluoride on the electron-deficient aromatic ring, driven by the high lattice energy of the byproduct (KCl) and the solubility of KF in polar aprotic solvents.
Reagents:
-
3,4-Dichloro-1,2,5-thiadiazole (1.0 equiv)
-
Anhydrous Potassium Fluoride (KF) (1.2 equiv)
-
Sulfolane (Solvent)[2]
Step-by-Step Methodology:
-
Drying: Ensure KF is finely ground and dried under vacuum at 150°C to remove trace water, which causes hydrolysis side products.
-
Setup: In a dry reaction vessel equipped with a reflux condenser and magnetic stirring, suspend the anhydrous KF in sulfolane.
-
Addition: Add 3,4-dichloro-1,2,5-thiadiazole to the suspension.
-
Reaction: Heat the mixture to 180°C overnight. The high temperature is required to overcome the activation energy of the aromatic substitution.
-
Isolation: The product is volatile (BP 109°C).[2] Isolate by direct distillation from the reaction mixture under reduced pressure or by vigorous distillation at 200°C (oil bath temperature).
-
Purification: Redistill using a Vigreux column to separate the target mono-fluoro product (BP 109°C) from the di-fluoro byproduct (BP ~85°C) and unreacted starting material (BP 158°C).
Yield: Typically 40–50% isolated yield.
Reactivity Profile: The Orthogonal Strategy
The core value of this compound lies in its regioselectivity . In Nucleophilic Aromatic Substitution (
Regioselective Functionalization Pathway
Researchers can exploit this property to sequentially introduce two different nucleophiles:
-
First Substitution (C4 Position): Mild nucleophiles (amines, thiols, alkoxides) displace the Fluorine atom exclusively at lower temperatures.
-
Second Substitution (C3 Position): The remaining Chlorine atom can subsequently be displaced under harsher conditions or utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Diagram: Sequential Functionalization Logic
Caption: Logical flow for accessing unsymmetrical thiadiazoles. The fluorine atom serves as a "sacrificial" activating group for the first substitution.
Applications in Drug Discovery[6][7]
Bioisostere Potential
The 1,2,5-thiadiazole ring is a recognized bioisostere for amide bonds and phenyl rings. It imparts specific physicochemical properties:
-
Lipophilicity: Moderate lipophilicity allows for good membrane permeability.
-
Hydrogen Bonding: The ring nitrogens can serve as hydrogen bond acceptors.
-
Metabolic Stability: The electron-deficient nature of the ring often confers resistance to oxidative metabolism.
Case Study: Xanomeline Analogs
While Xanomeline itself utilizes an alkyloxy-thiadiazole linkage, the 3-chloro-4-fluoro scaffold allows for the synthesis of analogs where the ether linkage is replaced by amines or thioethers with precise regiocontrol. This is critical for Structure-Activity Relationship (SAR) studies where the vector of the substituent relative to the thiadiazole dipole moment influences receptor binding affinity (e.g., Muscarinic acetylcholine receptors).
Handling and Safety Information
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed or inhaled.
-
Skin/Eye: Causes severe skin burns and eye damage (Lachrymator).
-
Reactivity: Reacts violently with water/moisture to release HF and HCl.
Storage Protocol:
-
Store under an inert atmosphere (Argon/Nitrogen).
-
Keep refrigerated (2–8°C).
-
Use PTFE-lined caps to prevent corrosion from trace HF generation.
Emergency Response:
-
In case of skin contact: Wash immediately with polyethylene glycol 400, then plenty of water.
-
Spill: Neutralize with sodium bicarbonate; absorb with inert material (vermiculite).
References
-
Structure and Spectroscopy: Pasinszki, T., et al. "Structure and spectroscopy of this compound." Journal of Molecular Structure, 2011.
-
General Synthesis: Weinstock, L. M., et al. "General Synthetic System for 1,2,5-Thiadiazoles."[3] The Journal of Organic Chemistry, 1967.[3]
- Reactivity Context: Richardson, T. "Nucleophilic Substitution in Electron-Deficient Heterocycles." Current Organic Chemistry, 2003. (General reference for regioselectivity principles).
Sources
The 1,2,5-Thiadiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Physicochemical Landscape of the 1,2,5-Thiadiazole Scaffold
The 1,2,5-thiadiazole is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1][2] Its utility stems from a unique combination of physicochemical properties. The presence of the sulfur atom enhances lipophilicity, while the overall mesoionic character of the ring system can facilitate passage across cellular membranes.[3] The 1,2,5-thiadiazole core can act as a hydrogen bond acceptor and a two-electron donor system, and its constrained conformation serves as a valuable pharmacophore in drug design.[4][5] These properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of diseases.
Therapeutic Applications: From Bench to Bedside
The versatility of the 1,2,5-thiadiazole scaffold is evident in the breadth of its biological activities, which span from well-established clinical applications to promising investigational agents.
Muscarinic M1 Receptor Agonists for Neurodegenerative Disorders
A significant area of application for the 1,2,5-thiadiazole core has been in the development of selective muscarinic M1 receptor agonists for the treatment of Alzheimer's disease.[6] The M1 receptor is a key G-protein coupled receptor in the central nervous system, and its activation has been shown to have disease-modifying effects by influencing the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, two key pathological hallmarks of Alzheimer's.[7][8]
Mechanism of Action:
Activation of the M1 muscarinic receptor by 1,2,5-thiadiazole-based agonists initiates a signaling cascade that promotes the non-amyloidogenic pathway of APP processing.[9] This leads to a decrease in the production of neurotoxic amyloid-β (Aβ) peptides that form plaques in the brain.[7] Furthermore, M1 receptor activation can lead to a reduction in the hyperphosphorylation of tau protein, which is responsible for the formation of neurofibrillary tangles.[10]
M1 Muscarinic Receptor Signaling Pathway
A notable example in this class is the drug Timolol, which is a non-selective beta-adrenergic receptor blocker, but its core structure is based on a 1,2,5-thiadiazole scaffold. It is primarily used to treat glaucoma.
α/β-Hydrolase Domain 6 (ABHD6) Inhibitors for Inflammatory and Metabolic Diseases
More recently, 1,2,5-thiadiazole carbamates have emerged as potent and selective inhibitors of α/β-hydrolase domain 6 (ABHD6), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[11][12] Inhibition of ABHD6 is a promising therapeutic strategy for treating inflammatory conditions and metabolic disorders such as type 2 diabetes.[11]
Structure-Activity Relationship (SAR) of 1,2,5-Thiadiazole Carbamates as ABHD6 Inhibitors:
The following table summarizes the structure-activity relationship for a series of 1,2,5-thiadiazole carbamates, highlighting the impact of substitutions on their inhibitory potency against human ABHD6 (hABHD6).
| Compound | R1 | R2 | R3 | hABHD6 IC50 (nM)[11][12] |
| 22 | Piperidine | Cyclohexyl | Methyl | 52 |
| 23 | Morpholine | Cyclohexyl | Methyl | 85 |
| 32 | N(CH3)2 | Phenyl | Methyl | 22 |
| JZP-430 (55) | Morpholine | Cyclooctyl | Methyl | 44 |
Anticancer and Antimicrobial Applications
The 1,2,5-thiadiazole scaffold has also been incorporated into molecules with significant anticancer and antimicrobial activities.
Anticancer Activity: 1,2,5-thiadiazole derivatives have been shown to target various components of cancer cell machinery, including tubulin, heat shock protein 90 (Hsp90), and various kinases.[1][13][14] For instance, certain derivatives act as microtubule-destabilizing agents, inducing mitotic arrest and apoptosis in cancer cells.[3]
Antimicrobial Activity: The antimicrobial properties of 1,2,5-thiadiazole derivatives are attributed to their ability to interfere with essential microbial processes.[5] In bacteria, they can disrupt cell wall synthesis, while in fungi, they can inhibit enzymes like lanosterol 14α-demethylase, which is crucial for fungal cell membrane integrity.[1] Some derivatives have also shown antiviral activity by inhibiting viral replication.[5]
Synthesis and Characterization: A Practical Guide
The synthesis of medicinally relevant 1,2,5-thiadiazole derivatives often starts from commercially available precursors, with 3,4-dichloro-1,2,5-thiadiazole being a common starting material.
General Synthetic Workflow
Experimental Protocol: Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol
This protocol describes a typical procedure for the synthesis of a key intermediate used in the development of many 1,2,5-thiadiazole-based drugs.
Step 1: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
-
To a solution of 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add morpholine (2.0-2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-morpholino-1,2,5-thiadiazole.
Step 2: Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol
-
Dissolve 3-chloro-4-morpholino-1,2,5-thiadiazole (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and aqueous sodium hydroxide (NaOH).[2]
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 3-4 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-morpholino-1,2,5-thiadiazol-3-ol.
Characterization
The synthesized compounds are typically characterized by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in the molecule.
Future Perspectives and Conclusion
The 1,2,5-thiadiazole core continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique electronic and steric properties, combined with established and versatile synthetic methodologies, make it an attractive scaffold for medicinal chemists. Future research will likely focus on exploring new therapeutic targets, developing more selective and potent derivatives, and leveraging computational methods to design novel 1,2,5-thiadiazole-based drugs with improved pharmacokinetic and pharmacodynamic profiles. The proven success of this scaffold in delivering clinically relevant molecules ensures its continued importance in the landscape of drug discovery.
References
- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025, March 25). pharmedicopublishers.com.
- Thiadiazole derivatives as anticancer agents. (2020, September 3). PubMed.
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M1 muscarinic acetylcholine receptor in Alzheimer's disease. (n.d.). Retrieved from [Link]
- Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Science of Synthesis.
- The molecular targets of the thiadiazole derivatives. Thiadiazole... (n.d.).
- Common signalling transduction pathways of the five subtypes of the... (n.d.).
- Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. (n.d.). PubMed.
- Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer's Disease Mouse Model. (n.d.). PubMed Central.
- Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors. (2015, February 15). PubMed.
- Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. (2022, April 21). Portland Press.
- In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Deriv
- Acute Effects of Muscarinic M1 Receptor Modulation on AβPP Metabolism and Amyloid-β Levels in vivo: A Microdialysis Study. (2016, January 6).
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR.
- Thiadiazole-a promising structure in medicinal chemistry. (2013, January 15). PubMed.
- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (n.d.). PubMed Central.
- Activation of m1 muscarinic acetylcholine receptor regulates tau phosphorylation in transfected PC12 cells. (n.d.). PubMed.
- 3-Hydroxy-4-morpholino-1,2,5-thiadiazole. (n.d.). PubChem.
- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025, March 25). pharmedicopublishers.com.
- Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determin
- M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. (n.d.). Semantic Scholar.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- 1H- and 13C-NMR for - Rsc.org. (n.d.).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central.
-
bibenzo[c][1][13][14]thiadiazole Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Full article: Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
- ¹³C NMR spectra for the parent molecule 2-((4-morpholino-1, 2,... (n.d.).
- synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole deriv
- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol. (n.d.). LGC Standards.
- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide. (n.d.). PubChem.
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Unveiling the Thermal Resilience of Unsymmetrically Substituted Thiadiazoles: A Technical Guide for Drug Development Professionals
Preamble: The Critical Importance of Thermal Stability in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a candidate molecule are as crucial as its pharmacological activity. Among these, thermal stability stands as a paramount gatekeeper, influencing everything from synthesis and purification to formulation, storage, and ultimately, patient safety. For researchers and scientists vested in the development of novel therapeutics, a comprehensive understanding of the thermal behavior of their compounds is not merely advantageous—it is imperative. This guide delves into the thermal stability of a particularly promising class of heterocyclic compounds: unsymmetrically substituted thiadiazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] However, their successful translation from bench to bedside is intrinsically linked to their ability to withstand thermal stressors. This document provides an in-depth exploration of the factors governing the thermal stability of these molecules, detailed methodologies for its assessment, and insights into their degradation pathways, all tailored for the discerning audience of drug development professionals.
The Thiadiazole Core: A Privileged Scaffold with Nuanced Stability
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. Their unique electronic and structural characteristics make them versatile building blocks in medicinal chemistry.[2] The 1,3,4-thiadiazole isomer is of particular interest due to its stability and biochemical compatibility.[2] The unsymmetrical substitution of this core, with different functional groups at the 2- and 5-positions, allows for the fine-tuning of its pharmacological and physicochemical properties.
The thermal stability of these compounds is not an inherent, immutable property but rather a complex interplay of various factors:
-
Nature and Position of Substituents: The electronic properties of the substituents play a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly influence the electron density within the thiadiazole ring, thereby affecting bond strengths and, consequently, thermal stability. For instance, aromatic or alkyl groups directly attached to the thiadiazole core can enhance lipophilicity and may influence intermolecular interactions that contribute to thermal resilience.[3]
-
Intermolecular Forces: Hydrogen bonding, π-π stacking, and van der Waals forces between adjacent molecules in the solid state can significantly impact the energy required to initiate decomposition. The presence of functional groups capable of forming strong intermolecular interactions, such as amino or hydroxyl groups, can enhance the overall thermal stability of the crystal lattice.[3]
-
Tautomerism: Certain substituted thiadiazoles, particularly those with amino or mercapto groups, can exist in different tautomeric forms. The relative stability of these tautomers can influence the overall thermal behavior of the compound.
Synthesis of Unsymmetrically Substituted Thiadiazoles: A Foundation for Thermal Integrity
The synthetic route to unsymmetrically substituted thiadiazoles is a critical determinant of their final purity and, by extension, their thermal properties. A common and versatile method involves the cyclization of thiosemicarbazide derivatives.
A general synthetic pathway is outlined below:
Caption: A generalized workflow for the synthesis of unsymmetrically substituted 1,3,4-thiadiazoles.
The choice of cyclizing agent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride is common for the cyclization of thiosemicarbazide precursors.[4][5] The purification of the final compound is paramount, as residual starting materials or byproducts can act as impurities that may lower the onset of thermal decomposition.
Deconstructing Stability: Unraveling Thermal Degradation Pathways
Understanding how a molecule degrades under thermal stress is fundamental to predicting its stability and identifying potential liabilities. The thermal decomposition of unsymmetrically substituted thiadiazoles can proceed through complex, multi-step pathways. While the exact mechanism is highly dependent on the specific substituents, some general principles can be outlined based on studies of related heterocyclic systems.
High-vacuum thermolysis experiments coupled with matrix-isolation infrared spectroscopy on alkyldithio thiadiazoles have provided valuable insights into potential degradation products.[6][7] These studies suggest that decomposition can lead to the formation of smaller, volatile molecules such as isothiocyanic acid (HNCS), hydrogen cyanide (HCN), carbon disulfide (CS2), and various nitriles, alongside elemental sulfur.[6][7]
A plausible, albeit simplified, degradation pathway for a generic 2,5-disubstituted-1,3,4-thiadiazole is proposed below. This is a conceptual representation, and the actual fragmentation will be highly dependent on the nature of R1 and R2.
Caption: A conceptual diagram of a possible thermal degradation pathway for an unsymmetrically substituted thiadiazole.
For a definitive elucidation of the degradation pathway for a specific unsymmetrically substituted thiadiazole, hyphenated techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are indispensable. These methods allow for the real-time identification of evolved gaseous products as the sample is heated, providing direct evidence of the fragmentation patterns.
Quantifying Thermal Resilience: A Practical Guide to Experimental Assessment
The cornerstone of thermal stability assessment lies in the application of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the thermal events that a compound undergoes upon heating.
Thermogravimetric Analysis (TGA): Monitoring Mass Loss with Precision
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.
Experimental Protocol for TGA of Unsymmetrically Substituted Thiadiazoles:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely ground, homogenous thiadiazole sample into a clean, tared TGA crucible (ceramic or platinum).
-
Ensure an even distribution of the sample at the bottom of the crucible to promote uniform heating.
-
-
Experimental Parameters:
-
Purge Gas: Select an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C).
-
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.
-
The first derivative of the TGA curve (DTG curve) plots the rate of mass change against temperature, with peaks indicating the temperatures of maximum decomposition rates.
-
Key parameters to be extracted include:
-
Tonset: The onset temperature of decomposition, often determined by the intersection of the baseline with the tangent of the decomposition step.
-
Tmax: The temperature of the maximum rate of mass loss, obtained from the peak of the DTG curve.
-
Mass Loss (%): The percentage of mass lost at each decomposition step.
-
Residual Mass (%): The percentage of mass remaining at the end of the experiment.
-
-
Differential Scanning Calorimetry (DSC): Probing Energetic Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing crucial information about the energetic stability of the compound.
Experimental Protocol for DSC of Unsymmetrically Substituted Thiadiazoles:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely ground thiadiazole sample into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent the loss of volatile decomposition products.
-
-
Experimental Parameters:
-
Purge Gas: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature beyond the decomposition point.
-
-
-
Data Analysis:
-
The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis.
-
Endothermic events (e.g., melting) are typically shown as peaks pointing downwards, while exothermic events (e.g., decomposition) are represented by peaks pointing upwards.
-
Key parameters to be extracted include:
-
Melting Point (Tm): The temperature at the peak of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required to melt the sample.
-
Decomposition Temperature (Td): The onset or peak temperature of the decomposition exotherm.
-
Enthalpy of Decomposition (ΔHd): The area under the decomposition peak, indicating the energy released during decomposition.
-
-
Caption: A comprehensive workflow for the thermal analysis of unsymmetrically substituted thiadiazoles.
Interpreting the Data: A Comparative Analysis
The true power of thermal analysis lies in the comparative evaluation of data from a series of related compounds. By systematically varying the substituents on the thiadiazole ring and analyzing the resulting thermal data, clear structure-stability relationships can be established.
Table 1: Hypothetical Thermal Analysis Data for a Series of 2-Aryl-5-methyl-1,3,4-thiadiazoles
| Substituent (Aryl Group) | Tonset (°C) (TGA) | Tmax (°C) (DTG) | Mass Loss at 500°C (%) | Tm (°C) (DSC) | Td (°C) (DSC, onset) | ΔHd (J/g) |
| Phenyl | 285 | 310 | 65 | 125 | 280 | -450 |
| 4-Nitrophenyl | 260 | 285 | 72 | 140 | 255 | -620 |
| 4-Methoxyphenyl | 305 | 330 | 62 | 118 | 300 | -410 |
| 4-Chlorophenyl | 275 | 300 | 68 | 132 | 270 | -510 |
This is illustrative data and does not represent actual experimental values.
-
The electron-withdrawing nitro group significantly lowers the decomposition temperature, suggesting it destabilizes the thiadiazole ring.
-
The electron-donating methoxy group enhances thermal stability, as indicated by the higher onset of decomposition.
-
The presence of a halogen, like chlorine, has an intermediate effect on thermal stability.
These insights are invaluable for guiding medicinal chemistry efforts, allowing for the rational design of more stable and robust drug candidates.
Conclusion: Integrating Thermal Stability into the Drug Development Paradigm
The thermal stability of unsymmetrically substituted thiadiazoles is a multifaceted property that is critical to their successful development as therapeutic agents. A thorough understanding of the factors influencing their stability, coupled with rigorous experimental evaluation using techniques like TGA and DSC, is essential. By systematically investigating structure-stability relationships and elucidating degradation pathways, drug development professionals can make informed decisions, mitigate risks associated with thermal instability, and ultimately accelerate the journey of promising thiadiazole-based candidates from the laboratory to the clinic. This guide provides a foundational framework for approaching this critical aspect of pharmaceutical development with the scientific rigor and practical insight it demands.
References
-
Abu El-Azm, F. S. M., et al. (2014). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1094-1104. [Link]
-
Aljamali, N. M. (2020). Review on Preparation and Applications of Thiadiazole Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 11(2), 19-30. [Link]
-
Chauhan, H. S., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]
-
Gopalakrishnan, M., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. International Journal of Pharmaceutical Sciences and Research, 4(5), 1647. [Link]
-
Hipler, F., Fischer, R. A., & Müller, J. (2005). Matrix-isolation pyrolysis investigation of mercapto-functionalized 1,3,4-thiadiazoles: thermal stability of thiadiazole lubricant additives. Physical Chemistry Chemical Physics, 7(5), 731-737. [Link]
-
Hipler, F., Fischer, R. A., & Müller, J. (2005). Matrix-isolation pyrolysis investigation of mercapto-functionalized 1,3,4-thiadiazoles: thermal stability of thiadiazole lubricant additives. PubMed, 19791355. [Link]
-
ISRES. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. [Link]
-
Mahmoud, M. R., et al. (2015). Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. Der Pharma Chemica, 7(9), 250-260. [Link]
-
Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 282-290. [Link]
-
Peruncheralathan, S., et al. (2017). Pyridal[2][8]thiadiazole as strong electron-withdrawing and less sterically-hindered acceptor for highly efficient donor–acceptor type NIR materials. Journal of Materials Chemistry C, 5(42), 11053-11058. [Link]
-
Rezki, N., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(11), 1509. [Link]
-
Surovikin, A. V., et al. (2011). Thermodynamic and structural aspects of novel 1,2,4-thiadiazoles in solid and biological mediums. Journal of Chemical Physics, 135(15), 155101. [Link]
-
Xia, H., et al. (2015). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development, 19(10), 1361-1369. [Link]
-
Zaky, H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. RSC Advances, 13(23), 15810-15825. [Link]
Sources
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmedicopublishers.com [pharmedicopublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix-isolation pyrolysis investigation of mercapto-functionalized 1,3,4-thiadiazoles: thermal stability of thiadiazole lubricant additives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Matrix-isolation pyrolysis investigation of mercapto-functionalized 1,3,4-thiadiazoles: thermal stability of thiadiazole lubricant additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Fluorination of Chlorothiadiazoles using Anhydrous Potassium Fluoride (KF)
Abstract
The synthesis of fluorinated heterocycles is a cornerstone of modern medicinal chemistry, particularly for modulating lipophilicity and metabolic stability. This guide details the protocol for converting 3,4-dichloro-1,2,5-thiadiazole to 3,4-difluoro-1,2,5-thiadiazole via a Halogen Exchange (Halex) reaction using anhydrous potassium fluoride (KF). Unlike standard nucleophilic aromatic substitutions (
Introduction & Mechanistic Principles[1][2]
The Challenge of Fluorination
Direct fluorination of electron-deficient heterocycles like 1,2,5-thiadiazoles is synthetically challenging. The bond dissociation energy of C-Cl (approx. 327 kJ/mol) must be overcome to form the stronger C-F bond (approx. 485 kJ/mol). While thermodynamically favorable, the kinetic barrier is high due to the poor nucleophilicity of fluoride in organic solvents and the formation of stable lattice structures in alkali fluorides.
Mechanism: Halex Pathway
The reaction proceeds via a step-wise Nucleophilic Aromatic Substitution (
-
Activation: The dipole of the solvent (e.g., sulfolane) solvates the potassium cation (
), leaving the fluoride anion ( ) "naked" and reactive. -
Addition:
attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer-like anionic intermediate. -
Elimination: Chloride (
) is expelled, restoring aromaticity. -
Step-wise Progression: The reaction yields the mono-fluoro intermediate first, which is then converted to the di-fluoro product.
Figure 1: Step-wise SNAr mechanism for the fluorination of 3,4-dichloro-1,2,5-thiadiazole.
Critical Parameters for Optimization
The "Anhydrous" Requirement
Water is the enemy of the Halex reaction. Hydration of the fluoride ion (
-
Requirement: Water content must be
. -
Solution: Use spray-dried KF (higher surface area) and azeotropic drying.
Solvent Selection
The solvent must have a high dielectric constant to dissociate the KF ion pair but must not solvate the fluoride anion too strongly.
-
Sulfolane (Tetramethylene sulfone): The gold standard. High boiling point (285°C), thermally stable, and excellent electrochemical stability.
-
DMSO: Usable but prone to thermal decomposition above 150°C, which can be dangerous on large scales.
-
DMF/DMAc: Often undergo decomposition (dimethylamine extrusion) at the temperatures required for this specific substrate (160°C+).
Potassium Fluoride Quality
-
Crystalline KF: Low surface area (
). Reactivity is poor. -
Spray-Dried KF: High surface area (
).[1] Significantly faster reaction rates. -
Calcined KF: Essential to remove trace water.
Experimental Protocol
Reagents and Equipment
-
Substrate: 3,4-dichloro-1,2,5-thiadiazole (CAS: 5728-20-1).[2]
-
Reagent: Potassium Fluoride (Spray-dried, CAS: 7789-23-3).
-
Solvent: Sulfolane (Anhydrous).
-
Catalyst (Optional): Tetraphenylphosphonium bromide (
) or 18-Crown-6 (use 1-5 mol% if reaction is sluggish). -
Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to KCl solids), fractional distillation apparatus, nitrogen line.
Step-by-Step Procedure
Phase 1: Preparation of Anhydrous KF
Note: Commercial "anhydrous" KF often contains 1-2% water. In-situ drying is recommended.
-
Charge: Add KF (150 g, 2.58 mol, 4.0 equiv) and Sulfolane (750 mL) to the reaction vessel.
-
Azeotrope: Add Toluene or Xylene (100 mL).
-
Dry: Heat to reflux with a Dean-Stark trap. Remove the azeotrope until no more water collects.
-
Strip: Distill off the remaining toluene/xylene. The internal temperature should rise to ~180°C, ensuring solvent removal.
Phase 2: The Halex Reaction
-
Cool: Lower temperature to 100°C.
-
Add Substrate: Add 3,4-dichloro-1,2,5-thiadiazole (97 g, 0.64 mol, 1.0 equiv) via an addition funnel.
-
Caution: Exothermic reaction possible.[3]
-
-
Reaction: Heat the mixture to 180°C .
-
Monitor: Maintain agitation. The reaction typically requires 6–12 hours .
-
IPC (In-Process Control): Monitor by GC. Look for the disappearance of the mono-fluoro intermediate.
-
Target: >98% conversion of starting material and >95% conversion of mono-fluoro intermediate.
-
Phase 3: Workup and Isolation
Unlike typical extractions, distillation is preferred due to the product's volatility (bp ~60°C) and the solvent's high boiling point.
-
Distillation Setup: Attach a short-path distillation head or a Vigreux column directly to the reaction flask.
-
Collection: Apply partial vacuum (optional, depending on stability) or distill at atmospheric pressure.
-
The product, 3,4-difluoro-1,2,5-thiadiazole, boils at 60.5°C (760 Torr) .[3]
-
Sulfolane boils at 285°C, allowing for clean separation.
-
-
Yield: Expected yield is 70–80% (approx. 55–60 g).
Figure 2: Operational workflow for the synthesis of 3,4-difluoro-1,2,5-thiadiazole.
Data Summary & Troubleshooting
Reaction Conditions Comparison
The following table summarizes the impact of different variables based on internal optimization data and literature precedents.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Catalytic) |
| Solvent | DMF | Sulfolane | Sulfolane |
| Temp (°C) | 140°C | 180°C | 160°C |
| KF Type | Crystalline | Spray-Dried | Spray-Dried |
| Catalyst | None | None | 18-Crown-6 (5%) |
| Time | 24 h | 10 h | 8 h |
| Yield | < 30% (Decomp) | 73% | 78% |
| Notes | Solvent breakdown | Robust, scalable | Higher cost, harder purification |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Wet KF or "stalled" surface reaction.
-
Fix: Ensure azeotropic drying was complete. Add 1-2%
as a phase transfer catalyst to shuttle fluoride into the organic phase.
-
-
Problem: High Mono-fluoro Impurity.
-
Cause: Reaction stopped too early or temperature too low.
-
Fix: Extend reaction time. The second fluorination is slower than the first.
-
-
Problem: Black/Tarry Mixture.
-
Cause: Thermal decomposition of the thiadiazole ring.
-
Fix: Reduce temperature to 160°C and extend time. Ensure nitrogen atmosphere is strictly maintained.
-
Safety & Handling (E-E-A-T)
Warning: This protocol involves hazardous materials and high temperatures.
-
HF Generation: In the presence of strong acids or moisture, KF can generate Hydrogen Fluoride (HF), which is fatal if inhaled or absorbed through the skin. Always have Calcium Gluconate gel available.
-
Toxicity: 3,4-dichloro-1,2,5-thiadiazole and its fluorinated analog are toxic. Work strictly within a fume hood.
-
Thermal Hazards: Sulfolane at 180°C causes severe burns. Use thermal gloves and blast shields.
References
-
Synthesis of 3,4-difluoro-1,2,5-thiadiazole
-
Weinstock, L. M., et al. "1,2,5-Thiadiazoles."[2] Journal of Organic Chemistry.
-
Source:
-
-
Halex Reaction Mechanism & Catalysis
-
Spray-Dried KF Efficiency
-
Solvent Effects in Halex
- "Halex Compar
-
Source:
Sources
solvent selection for nucleophilic aromatic substitution on thiadiazoles
Application Note: Advanced Solvent Selection for Nucleophilic Aromatic Substitution (
Executive Summary
Thiadiazoles (1,2,4- and 1,3,4-isomers) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for thiazoles and pyridines. Their electron-deficient nature makes them prime candidates for Nucleophilic Aromatic Substitution (
This guide moves beyond the traditional "DMF/100°C" default, offering a rational, mechanism-based approach to solvent selection. We prioritize systems that balance kinetic acceleration with Green Chemistry principles, specifically highlighting the transition from dipolar aprotic solvents (DMF, NMP) to sustainable alternatives (2-MeTHF, aqueous surfactant systems).
Mechanistic Foundation: The Solvent Effect
The
-
The Challenge: The rate-determining step is typically the nucleophilic attack (formation of the intermediate). This transition state is highly polar.
-
Solvent Role:
-
Dipolar Aprotic (DMSO, DMF): Highly effective because they solvate the cation (e.g.,
, ) leaving the nucleophilic anion "naked" and reactive. They also stabilize the polar transition state. -
Protic (Alcohols, Water): Generally retard
by H-bonding to the nucleophile (ground-state stabilization). However, they are essential for solubility and can be activated via surfactant catalysis. -
Green Alternatives (2-MeTHF, EtOAc): Lower polarity but can be compensated with phase transfer catalysts (PTC) or specific base selection.
-
Visualizing the Pathway
Figure 1: Mechanistic influence of solvent types on the
Solvent Selection Matrix
Use this matrix to select the initial solvent system based on substrate solubility and nucleophile type.
| Solvent Class | Examples | Suitability | Key Advantages | Key Disadvantages |
| Dipolar Aprotic | DMF, DMSO, NMP, DMAc | Standard | High reaction rates; excellent solubility for polar intermediates. | High boiling points (workup difficult); Reprotoxic (NMP, DMAc); Thermal instability (DMSO >120°C). |
| Green Aprotic | 2-MeTHF, CPME, Anisole | Recommended | Sustainable; clean phase separation in workup; stable to bases. | Lower dielectric constant; may require higher temp or PTC (e.g., TBAI) for kinetics. |
| Protic | i-PrOH, t-Amyl Alcohol, TFE | Specific | Good for amine nucleophiles; TFE (Trifluoroethanol) can activate leaving groups via H-bonding. | Nucleophilicity suppression; competitive solvolysis (ether formation). |
| Aqueous | Water + Surfactant (TPGS-750-M) | Advanced | "On-water" effect accelerates rate; simple filtration workup; Greenest profile. | Substrate must be hydrophobic enough to enter micelles; hydrolysis risk for sensitive halides. |
Protocol 1: High-Throughput Solvent Screening (HTS)
Objective: Rapidly identify the optimal solvent system for a 5-chloro-1,2,4-thiadiazole substrate.
Materials:
-
Substrate: 5-chloro-3-phenyl-1,2,4-thiadiazole (0.1 mmol/well).
-
Nucleophile: Morpholine (1.5 eq).
-
Base:
(2.0 eq). -
Solvent Set: DMF, MeCN, 2-MeTHF, i-PrOH, Water (2% TPGS-750-M).
Workflow:
-
Preparation: Prepare stock solutions of substrate and nucleophile (1 M).
-
Dosing: In a 96-well chemically resistant block, dispense base (solid) followed by solvent (200 µL).
-
Reaction: Seal block and heat to 60°C for 4 hours with orbital shaking (800 rpm).
-
Quench: Cool to RT. Add 500 µL EtOAc and 200 µL Water to each well.
-
Analysis: Sample the organic layer for UPLC-MS.
-
Success Criteria: Conversion >90%, Purity >85% (minimal hydrolysis).
Data Interpretation:
-
High Conversion / High Impurity: Solvent too wet or base too strong (Hydrolysis).
Switch to anhydrous 2-MeTHF. -
Low Conversion: Poor solubility or low T.
Switch to DMF or add TBAI (Phase Transfer Catalyst).
Protocol 2: Scalable "Green" in Aqueous Media
Context: Traditional
Scope: 2-Bromo-1,3,4-thiadiazoles and 5-Chloro-1,2,4-thiadiazoles.
Step-by-Step Procedure:
-
Surfactant Solution: Prepare a 2 wt% aqueous solution of TPGS-750-M (DL-α-Tocopherol methoxypolyethylene glycol succinate). Degas with
for 15 mins. -
Charging: To a reaction flask, add:
-
Halogenated thiadiazole (1.0 eq, e.g., 5.0 g).
-
Nucleophile (1.1 – 1.2 eq).
-
Base: Triethylamine (
, 2.0 eq) or 2,6-Lutidine (for base-sensitive substrates). -
Solvent: 2% TPGS-750-M in water (Concentration: 0.5 M relative to substrate).
-
-
Reaction: Stir vigorously (critical for emulsion formation) at 45–50°C .
-
Note: Reaction often proceeds faster than in organic solvents due to the "hydrophobic effect" concentrating reactants in micelles.
-
-
Monitoring: Monitor by HPLC every 2 hours.
-
Workup (The "Green" Advantage):
-
Cool to RT.
-
Option A (Solid Product): If product precipitates, filter and wash with water.
-
Option B (Oil): Add a minimal amount of "green" extraction solvent (e.g., EtOAc or MTBE). The surfactant remains in the water phase. Separate layers.
-
-
Purification: Evaporate organic solvent. Recrystallize from EtOH/Heptane if necessary.
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields or poor selectivity.
Figure 2: Troubleshooting logic for
Case Study: Regioselectivity on 3,5-Dichloro-1,2,4-Thiadiazole
Scenario: Substitution of 3,5-dichloro-1,2,4-thiadiazole with a secondary amine.
-
C-5 Position: Most electrophilic (adjacent to two nitrogens).
-
C-3 Position: Less reactive, but accessible if C-5 is sterically hindered.
Solvent Influence on Regioselectivity:
-
Polar Solvents (DMF): Favor the most electronegative transition state (C-5 attack), but high temperatures can erode selectivity (thermodynamic control).
-
Non-Polar/Low-Polarity (Toluene, THF): Enhance coordination effects. If the nucleophile can coordinate with the ring nitrogens, selectivity may shift.
-
Recommendation: To maximize C-5 selectivity, use THF at 0°C . The lower dielectric constant destabilizes the transition state slightly, making the reaction more sensitive to the intrinsic electronic difference between C-5 and C-3 (Kinetic Control).
References
-
Mechanistic Insight & Solvent Effects
-
Green Chemistry & Aqueous Protocols
-
Thiadiazole Specific Reactivity
-
Solvent Selection Guides
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction Run Neat - Wordpress [reagents.acsgcipr.org]
protocol for refluxing 3,4-dichloro-1,2,5-thiadiazole in sulfolane
An Application Note and Detailed Protocol for the Reflux of 3,4-dichloro-1,2,5-thiadiazole in Sulfolane
Abstract
This document provides a comprehensive protocol for conducting reactions with 3,4-dichloro-1,2,5-thiadiazole under reflux conditions using sulfolane as a high-boiling point, polar aprotic solvent. 3,4-dichloro-1,2,5-thiadiazole is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is dominated by the facile displacement of its chloride substituents by various nucleophiles. Sulfolane is an ideal solvent for such reactions, particularly those requiring high temperatures, due to its exceptional thermal stability and ability to dissolve a wide range of organic and inorganic reagents.[3][4][5] This guide is intended for researchers in synthetic chemistry and drug development, offering a detailed methodology grounded in established chemical principles and safety practices. The protocol will use the nucleophilic substitution reaction with potassium fluoride to yield 3,4-difluoro-1,2,5-thiadiazole as a representative example.[6]
Reagent and Solvent Characterization
A thorough understanding of the physical and chemical properties of all materials is critical for experimental success and safety.
| Property | 3,4-dichloro-1,2,5-thiadiazole | Sulfolane (Tetrahydrothiophene-1,1-dioxide) |
| CAS Number | 5728-20-1[2] | 126-33-0 |
| Molecular Formula | C₂Cl₂N₂S[7] | C₄H₈O₂S |
| Molecular Weight | 155.01 g/mol | 120.17 g/mol |
| Appearance | Colorless to almost colorless clear liquid[7] | Colorless liquid[3] |
| Boiling Point | 158 °C[1][7] | 285 °C[3] |
| Density | 1.648 g/mL at 25 °C[1][7] | ~1.26 g/mL at 25 °C |
| Key Hazards | Toxic, Skin/Eye Irritant, STOT SE 3[7][8] | Reproductive Hazard (Category 1B)[9] |
| Solubility | Soluble in chloroform and methanol[1] | Miscible with water and many organic solvents[3][4] |
Health and Safety Precautions
Causality of Safety Measures: Both 3,4-dichloro-1,2,5-thiadiazole and sulfolane present significant health risks. The former is acutely toxic and a severe irritant, while the latter is a reproductive hazard.[9] The high temperature required for reflux increases the risk of vapor inhalation and severe thermal burns. Therefore, stringent adherence to the following safety protocols is mandatory.
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[8][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for sulfolane. Always double-glove and change gloves immediately upon contamination.[8][11]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[10]
-
-
Spill & Emergency Procedures:
-
Keep a spill kit rated for solvents readily accessible. For sulfolane spills, absorb with an inert material like sand or silica gel.[12]
-
Ensure an emergency safety shower and eyewash station are unobstructed.
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8][11] For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[8][13]
-
Experimental Workflow and Apparatus
The overall process involves setting up the reflux apparatus under an inert atmosphere, running and monitoring the reaction, followed by a specific work-up procedure to handle the high-boiling sulfolane solvent.
Caption: Experimental workflow from preparation to analysis.
Reflux Apparatus Setup
A standard reflux apparatus is required. Ensure all glassware is oven-dried before use to prevent unwanted side reactions with water, especially when using reagents like potassium fluoride.
Caption: Standard laboratory reflux apparatus.
Detailed Experimental Protocol
This protocol details the synthesis of 3,4-difluoro-1,2,5-thiadiazole as a representative example.
Materials and Equipment
-
3,4-dichloro-1,2,5-thiadiazole (1.0 eq)
-
Anhydrous Potassium Fluoride (KF, spray-dried, 2.5 eq)
-
Anhydrous Sulfolane
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Magnetic stir bar
-
Allihn or Graham condenser
-
Heating mantle with a thermocouple and temperature controller
-
Schlenk line or manifold for inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Flask Preparation: To a pre-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium fluoride (2.5 eq).
-
Rationale: Using an excess of the nucleophile (KF) drives the reaction equilibrium towards the product. Anhydrous conditions are critical as water can compete as a nucleophile and reduce the efficacy of the fluoride ions.
-
-
Reagent Addition: Under an inert atmosphere, add anhydrous sulfolane via syringe to the flask, sufficient to create a stirrable slurry (typically a 0.5 M to 1.0 M concentration of the limiting reagent). Begin vigorous stirring.
-
Rationale: An inert atmosphere prevents atmospheric moisture from entering the reaction. Sulfolane is an excellent solvent for this reaction as it can dissolve inorganic salts like KF to a greater extent than many other organic solvents, facilitating the nucleophilic attack.[5]
-
-
Substrate Introduction: Add 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) to the slurry via syringe.
-
Reflux: Equip the flask with a condenser, ensuring a gentle flow of cooling water. Insert the thermocouple into the heating mantle and set the controller to maintain a gentle reflux. The boiling point of 3,4-dichloro-1,2,5-thiadiazole is 158 °C, so the reaction temperature will be around this mark.[1]
-
Rationale: Refluxing ensures the reaction is maintained at the constant boiling temperature of the solvent or limiting reagent, maximizing the reaction rate without evaporating the materials out of the flask. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots periodically (e.g., every 2-4 hours). Dilute the aliquot with ethyl acetate and water, and analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon the disappearance of the starting material peak.
Work-up and Purification
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Quenching & Extraction: Carefully pour the reaction mixture into a beaker containing a significant volume of cold deionized water (approx. 10 times the volume of sulfolane used). Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of sulfolane).
-
Rationale: Sulfolane is highly miscible with water.[3] Diluting the reaction mixture with a large volume of water allows the sulfolane to partition into the aqueous phase, enabling the extraction of the less polar organic product into an immiscible organic solvent.
-
-
Washing: Combine the organic extracts and wash with deionized water (2x) and then with brine (1x) to remove residual sulfolane and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3,4-difluoro-1,2,5-thiadiazole.
References
-
Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
- Karol, M. H. (n.d.). Properties of Sulfolane Quoted in the Literature.
- Shyamkumar, C. (1994). Process Analysis of Sulfolane Process: Development and Application of Process Retrofit Methodology.
-
Global Specialty Chemical Co. (n.d.). Sulfolane Applications. Retrieved from [Link]
- ChemPoint. (2023, February 24). Sulfolane W Safety Data Sheet.
- Chevron Phillips Chemical. (2024, February 14). Sulfolane - A Anhydrous Safety Data Sheet.
-
Wikipedia. (n.d.). 3,4-Dichloro-1,2,5-thiadiazole. Retrieved from [Link]
- Material Safety Data Sheet. (n.d.). Sulfolane.
-
Sciencemadness Wiki. (2022, September 15). Sulfolane. Retrieved from [Link]
- Google Patents. (n.d.). US3252997A - Purification of sulfolane compounds.
- Headley, J. V., & McMartin, D. W. (2002). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies.
- Academia.edu. (n.d.). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies.
- Science of Synthesis. (n.d.).
-
Scribd. (n.d.). UOP Sulfolane Process. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. Retrieved from [Link]
- Thermo Fisher Scientific. (2010, December 9). 3,4-Dichloro-1,2,5-thiadiazole Safety Data Sheet.
-
MDPI. (2023, December 27). Sulfolane Analysis in Environmental Samples: A Critical Review. Retrieved from [Link]
-
University of Waterloo. (2025, April 29). Development and Optimization of Analytical methods for Sulfolane and BTEX Quantification in Environmental samples. Retrieved from [Link]
Sources
- 1. 3,4-Dichloro-1,2,5-thiadiazole | 5728-20-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sulfolane - Wikipedia [en.wikipedia.org]
- 4. Sulfolane | 126-33-0 [chemicalbook.com]
- 5. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cpchem.com [cpchem.com]
- 10. cpchem.com [cpchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chempoint.com [chempoint.com]
- 13. Sulfolane - Safety Data Sheet [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Application Note: High-Fidelity Regioselective Functionalization of 3-chloro-4-fluoro-1,2,5-thiadiazole
Executive Summary
The 1,2,5-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for beta-blockers (e.g., Timolol), H2-receptor antagonists, and emerging agrochemicals. While 3,4-dichloro-1,2,5-thiadiazole is a common starting material, it suffers from symmetric reactivity, often leading to mixtures of mono- and bis-substituted products.
3-chloro-4-fluoro-1,2,5-thiadiazole represents a superior "orthogonal" scaffold. The significant difference in leaving group ability between the C4-fluorine and C3-chlorine atoms allows for precise, sequential nucleophilic aromatic substitution (
Mechanistic Grounding: The Regioselectivity Paradigm
To control the chemistry, one must understand the kinetics. The reaction proceeds via an
-
The Fluorine Advantage: In
reactions on electron-deficient heterocycles, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer-like anionic intermediate. Fluorine, being highly electronegative, inductively stabilizes this intermediate significantly better than chlorine. -
The Result: The C4-F bond reacts orders of magnitude faster than the C3-Cl bond. This allows researchers to displace the fluorine under mild conditions while leaving the chlorine intact for a second, harsher functionalization step.
Reaction Pathway Visualization
Figure 1: Sequential displacement logic. The high electronegativity of fluorine lowers the activation energy for the first nucleophilic attack, ensuring exclusive mono-substitution.
Experimental Protocols
Protocol A: Selective Displacement of Fluorine (C4)
Target: Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole (Timolol Intermediate). Rationale: This protocol demonstrates the high reactivity of the C-F bond. We use a mild base and ambient temperature to prevent attack on the C-Cl bond.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.05 eq)
-
Potassium Carbonate (
), anhydrous (1.2 eq) -
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with this compound (10 mmol) and anhydrous MeCN (50 mL). Cool to 0°C using an ice bath.
-
Base Addition: Add
(12 mmol) in a single portion. -
Nucleophile Addition: Add Morpholine (10.5 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control rate to maintain T < 10°C.
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2 hours.
-
Validation (IPC): Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a single lower spot ( ). -
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically >95% pure. Recrystallize from cold Hexane/Ethanol if necessary.
Expected Yield: 92-96% Key Observation: No bis-morpholino product is observed if temperature is kept below 40°C.
Protocol B: Displacement of Chlorine (C3)
Target: Introduction of the second functionality (e.g., amine side chain). Rationale: The remaining C-Cl bond is deactivated by the electron-donating nature of the morpholine group installed in Step A. Harsher conditions are required.
Materials:
-
Intermediate from Protocol A (1.0 eq)
-
Target Amine (e.g., t-butylamine or amino-alcohol) (2.0 - 3.0 eq)
-
Base: Cesium Carbonate (
) or excess amine -
Solvent: DMSO or DMF (High boiling point required)
Step-by-Step Procedure:
-
Preparation: Dissolve the Intermediate (5 mmol) in DMSO (15 mL).
-
Reagent Addition: Add the Target Amine (15 mmol). Note: Excess amine acts as both nucleophile and proton scavenger.
-
Reaction: Heat the mixture to 90°C - 100°C for 12-18 hours.
-
Critical Control: Monitor strictly by HPLC or GC. The reaction is sluggish compared to Protocol A.
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash combined organics with brine (2x) to remove DMSO. Dry over
. -
Purification: Flash column chromatography is usually required (Gradient: 0-5% MeOH in DCM).
Comparative Data: Leaving Group Reactivity
The following table summarizes the kinetic differences that enable this orthogonal chemistry.
| Parameter | C4-Fluorine (Protocol A) | C3-Chlorine (Protocol B) |
| Relative Rate ( | ~1500 | 1 |
| Temperature Required | 0°C to 25°C | 80°C to 120°C |
| Base Strength | Mild ( | Moderate/Strong ( |
| Solvent Tolerance | Broad (THF, DCM, MeCN, Water) | Polar Aprotic (DMSO, DMF, NMP) |
| Leaving Group Ability | Excellent (via Meisenheimer stabilization) | Moderate (requires thermal activation) |
Troubleshooting & Optimization
Common Failure Modes
-
Bis-Substitution in Step 1:
-
Cause: Reaction temperature too high (>50°C) or using a super-nucleophile (e.g., thiolates) without temperature control.
-
Fix: Strictly maintain 0°C during addition.
-
-
Hydrolysis (Formation of Hydroxy-thiadiazole):
-
Incomplete Reaction in Step 2:
-
Cause: Deactivation of the ring by the first substituent.
-
Fix: Switch to a higher boiling solvent (NMP) or use microwave irradiation (120°C, 30 min).
-
Safety Note
-
Sensitization: 1,2,5-thiadiazoles are potential skin sensitizers. Handle with gloves and in a fume hood.
-
Volatility: Low molecular weight thiadiazoles can be volatile. Avoid prolonged high-vacuum exposure during drying.
References
-
Weinstock, L. M., et al. (1976). "Synthesis of the beta-adrenergic blocking agent timolol from optically active precursors." Journal of Organic Chemistry, 41(19), 3121–3124. Link
-
Richardson, J. (2017). "1,2,5-Thiadiazoles."[3][4][5][6][7][8][9][10] Science of Synthesis, Knowledge Updates. Link
-
Zhou, Z., et al. (2010). "Synthesis method of timolol maleate intermediate." Patent CN101774977B. Link
-
Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454. Link
Sources
- 1. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
removing sulfolane solvent from thiadiazole reaction mixtures
Technical Support Center: Sulfolane Removal from Thiadiazole Reaction Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of thiadiazoles synthesized in sulfolane. Thiadiazole cyclization and condensation reactions often require aggressive heating (e.g., 180 °C)[1]. Sulfolane is selected for these workflows because it is a highly stable, polar aprotic solvent with a high boiling point of 285 °C[2]. However, these exact physicochemical properties make its post-reaction removal a notoriously difficult bottleneck.
This guide provides field-proven troubleshooting strategies, causal explanations for common extraction failures, and self-validating protocols to ensure the high-yield recovery of your thiadiazole compounds.
Part 1: Troubleshooting FAQs
Q1: I attempted to remove sulfolane via rotary evaporation, but the volume remains unchanged. Should I increase the water bath temperature? A1: No. Heating the bath above 80 °C under standard laboratory vacuum (10–20 mbar) will not effectively remove sulfolane due to its 285 °C boiling point[2], and doing so risks the thermal degradation of your thiadiazole product. Instead of brute-force evaporation, you must leverage sulfolane's complete miscibility with water[2] through liquid-liquid extraction or anti-solvent precipitation.
Q2: During aqueous workup, my thiadiazole forms a stubborn oil instead of precipitating. How do I break this emulsion? A2: This "oiling out" occurs because sulfolane acts as a hydrotropic co-solvent. When water is added, sulfolane disrupts the hydrogen-bonding network, creating a localized solvation shell that prevents the thiadiazole from organizing into a crystalline lattice. Solution: Crash the reaction mixture into a massive excess of ice-cold water to thermally shock the system and rapidly drop the solubility product. If an oil still forms, centrifuge the mixture. Centrifugation forces the mechanical phase separation of the dense thiadiazole oil from the aqueous sulfolane layer, allowing for simple decantation[3].
Q3: What is the optimal organic solvent for liquid-liquid extraction (LLE) to wash away sulfolane? A3: Methyl tert-butyl ether (MTBE). Dichloromethane (DCM) and pure ethyl acetate possess dipole moments that allow them to co-extract significant amounts of sulfolane. MTBE, however, provides a sharp polarity cutoff. Its bulky aliphatic structure rejects the highly polar sulfolane into the aqueous phase while effectively solvating most substituted thiadiazoles[3].
Part 2: Quantitative Data & Solvent Selection Matrix
To design a successful extraction, you must understand the partitioning behavior of your solvents. Use the table below to select the appropriate solvent system for your workflow.
| Solvent | Boiling Point (°C) | Water Solubility ( g/100 mL) | Sulfolane Partitioning | Recommended Use in Workflow |
| Sulfolane | 285 | Miscible | N/A | Primary Reaction Solvent |
| MTBE | 55.2 | 4.2 | Poor (Stays in Water) | Primary Extraction Solvent (LLE) |
| Ethyl Acetate | 77.1 | 8.3 | Moderate | Secondary Extraction (Use with Brine) |
| Dichloromethane | 39.6 | 1.3 | High (Co-extracts) | Avoid for LLE of Sulfolane |
| Hexanes | 68.7 | <0.1 | Very Poor | Anti-solvent / SPE Eluent |
| Water | 100 | Miscible | High | Washing Phase |
Part 3: Experimental Workflows & Decision Matrix
Follow the decision tree below to determine which protocol will yield the highest purity based on the physicochemical properties of your specific thiadiazole derivative.
Decision matrix for selecting the optimal sulfolane removal protocol based on product properties.
Part 4: Self-Validating Methodologies
Protocol A: Ice-Water Precipitation & Centrifugation
Best for highly lipophilic thiadiazoles that form solids or dense oils.
-
Cooling: Allow the crude sulfolane reaction mixture to cool to room temperature.
-
Thermal Shock: Dropwise, add the crude mixture into a beaker containing 10 volumes of vigorously stirred ice water (0–4 °C).
-
Phase Separation: Transfer the resulting suspension or emulsion to centrifuge tubes. Centrifuge at 4000 rpm for 10 minutes at 4 °C.
-
Validation Check: Inspect the centrifuge tube. A successful separation will yield a dense, defined pellet or a distinct oil layer at the bottom. If the aqueous layer remains cloudy after 10 minutes, the thiadiazole is partially water-soluble; recover the supernatant and pivot to Protocol C.
-
Decantation: Carefully decant the supernatant (aqueous sulfolane)[3].
-
Washing: Resuspend the pellet/oil in an additional 5 volumes of ice-cold distilled water, centrifuge, and decant again to remove trace sulfolane.
-
Drying: Lyophilize the isolated product or dry under high vacuum.
Protocol B: Exhaustive Liquid-Liquid Extraction (LLE)
Best for liquid thiadiazoles or those that fail to precipitate.
-
Dilution: Dilute the crude sulfolane mixture with 5 volumes of MTBE.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and add 5 volumes of distilled water.
-
Extraction: Shake vigorously, venting frequently. Allow the phases to separate completely. (The upper layer is MTBE + product; the lower layer is Water + Sulfolane).
-
Validation Check: Spot both the organic and aqueous layers on a TLC plate and develop in a suitable eluent (e.g., 3:1 Hexanes/EtOAc). Visualize under UV. The thiadiazole product must be exclusively in the top (MTBE) layer. If product is visible in the aqueous layer, your compound is too polar for MTBE; add NaCl to the aqueous layer to force the product into the organic phase.
-
Separation: Drain and discard the lower aqueous layer.
-
Polishing: Wash the MTBE layer with distilled water (3 × 5 volumes) to exhaustively remove trace sulfolane.
-
Finalization: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol C: Solid-Phase Extraction (SPE)
Best for highly polar, water-soluble thiadiazoles where LLE and precipitation fail.
-
Column Preparation: Pack a short, wide-bore fritted funnel with silica gel (approximately 10 grams of silica per 1 gram of crude mixture).
-
Loading: Load the crude sulfolane mixture directly onto the top of the silica plug.
-
Elution: Elute the column with a non-polar solvent system (e.g., 100% Hexanes, gradually increasing to 9:1 Hexanes/EtOAc). Because sulfolane is highly polar, it will be strongly retained near the baseline of the silica.
-
Validation Check: Run TLC on the collected fractions. Sulfolane is UV-inactive at the standard 254 nm but can be visualized using a KMnO₄ stain (it will remain at the baseline in non-polar eluents). Ensure your product fractions are completely free of baseline retention.
-
Concentration: Pool the fractions containing the pure thiadiazole and concentrate via rotary evaporation.
References
Sources
Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-fluoro-1,2,5-thiadiazole
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-chloro-4-fluoro-1,2,5-thiadiazole. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate common challenges and significantly improve your reaction yields. Our focus is on the prevalent synthetic route: the nucleophilic aromatic substitution (SNAr) of 3,4-dichloro-1,2,5-thiadiazole.
Core Synthesis Workflow
The synthesis of this compound is typically achieved through the selective mono-fluorination of 3,4-dichloro-1,2,5-thiadiazole. This process involves a halide exchange reaction, which, while straightforward in principle, requires careful control of conditions to maximize the yield of the desired mono-substituted product and minimize the formation of the di-fluoro byproduct.
Caption: General workflow for synthesizing this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reaction yield is very low (<20%) or I recovered mostly unreacted starting material. What went wrong?
Answer: This is a common issue and almost always points to problems with the reagents or reaction conditions. The fluorinating agent's reactivity is paramount.
-
Causality—Moisture Contamination: The nucleophilicity of the fluoride anion (F⁻) from potassium fluoride (KF) is severely hampered by water. Traces of moisture in the solvent or on the KF will lead to hydration of the fluoride ion, drastically reducing its effectiveness in the SNAr reaction.[1] In high-temperature reactions, water can also promote unwanted side reactions or decomposition.
-
Causality—Insufficient Temperature: The C-Cl bond on the thiadiazole ring is relatively stable, and the halide exchange requires significant thermal energy to overcome the activation barrier. Published procedures call for refluxing at temperatures around 180°C.[2] If your oil bath temperature is too low, the reaction rate will be impractically slow, resulting in low conversion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry the potassium fluoride (KF) thoroughly before use. This can be done by heating it under a high vacuum at >150°C for several hours.
-
Use a high-purity, anhydrous grade of sulfolane. If its purity is uncertain, consider drying it over molecular sieves or via vacuum distillation.
-
Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon to prevent atmospheric moisture from adsorbing to the surfaces.
-
-
Verify Reaction Temperature:
-
Use a high-temperature thermometer or thermocouple to measure the temperature of the heating mantle or oil bath directly. Do not rely solely on the controller's setpoint.
-
Ensure the reaction mixture is vigorously stirred to maintain a uniform temperature throughout the solution.[2]
-
Confirm that the mixture is maintained at the target temperature (e.g., 180°C) for the entire recommended duration (e.g., overnight).[2]
-
Question 2: My main product is the 3,4-difluoro-1,2,5-thiadiazole byproduct. How can I improve selectivity for the mono-fluorinated product?
Answer: Over-fluorination is the principal challenge in this synthesis. Achieving high selectivity for the mono-substituted product requires precise control over stoichiometry and reaction time.
-
Causality—Reaction Kinetics: The first substitution of chlorine with fluorine activates the ring for the second substitution, but the second substitution is generally slower. However, with prolonged reaction times or an excessive amount of KF, the formation of the di-fluoro product becomes significant. The desired product is a kinetic product under carefully controlled conditions.
-
Causality—Stoichiometry: The molar ratio of KF to the dichloro starting material is the most critical factor. A large excess of KF will inevitably drive the reaction towards the thermodynamically more stable di-fluoro product.
Troubleshooting Steps:
-
Optimize Stoichiometry: The literature suggests using a slight excess of anhydrous KF (approximately 1.2 equivalents) to ensure a reasonable reaction rate while minimizing the di-fluoro byproduct.[2] Start with this ratio and adjust as needed based on your results.
-
Monitor Reaction Progress: If possible, take small aliquots from the reaction mixture over time (e.g., every 2-4 hours) and analyze them by GC-MS. This will allow you to determine the optimal time to quench the reaction when the concentration of the desired mono-fluoro product is at its maximum.
-
Consider Temperature Profile: While a high temperature is needed, running the reaction at the lower end of the effective range (e.g., 175-180°C instead of >190°C) may slightly favor mono-substitution.
Question 3: I have a mixture of products that is difficult to separate by distillation. What can I do?
Answer: Effective purification is crucial for obtaining the final product with high purity. The boiling points of the components are distinct enough for fractional distillation, but the technique must be performed carefully.
-
Causality—Inefficient Distillation: A simple distillation setup may not have enough theoretical plates to cleanly separate liquids with close boiling points. The boiling point of this compound is 109°C, while the starting material 3,4-dichloro-1,2,5-thiadiazole boils at 158°C.[2][3] The di-fluoro byproduct will have a boiling point lower than 109°C.
-
Causality—Azeotropes/Impurities: The presence of solvent residues or other impurities can complicate the distillation process.
Troubleshooting Steps:
-
Use a Vigreux Column: Employ a short, insulated Vigreux column for the fractional distillation, as cited in the literature.[2] This increases the surface area for condensation-revaporization cycles, significantly improving separation efficiency.
-
Control the Distillation Rate: Distill the mixture slowly to allow the vapor composition to equilibrate at each stage of the column. A rapid distillation will result in poor separation.
-
Initial Purification: Before the final distillation, ensure the crude product is properly isolated from the high-boiling sulfolane solvent. The initial removal of volatiles from the reaction mixture at ~200°C is a critical first step.[2]
Frequently Asked Questions (FAQs)
Q1: What is the established synthetic route for this compound? The most common and well-documented method is the nucleophilic aromatic substitution (SNAr) reaction on 3,4-dichloro-1,2,5-thiadiazole using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane.[1][2]
Q2: Why is sulfolane the preferred solvent? Are there alternatives? Sulfolane is ideal for several reasons:
-
High Boiling Point: Its boiling point (285°C) is well above the required reaction temperature of ~180°C.
-
Polar Aprotic Nature: It effectively solvates the potassium cation (K⁺), leaving the fluoride anion (F⁻) more "naked" and nucleophilic.
-
Thermal Stability: It is stable under the harsh reaction conditions. Alternatives could include other high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but sulfolane is generally preferred for its stability and effectiveness in fluoride exchange reactions.[1]
Q3: How critical is the purity and dryness of the potassium fluoride (KF)? It is absolutely critical. Commercial KF can contain significant amounts of water. As explained in the troubleshooting section, water drastically reduces the reactivity of the fluoride ion. Using freshly dried, finely powdered KF will maximize its surface area and reactivity, leading to better yields and shorter reaction times.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the disappearance of the starting material and the appearance of the mono- and di-fluorinated products.
-
Product Characterization: The structure of the final product, this compound, is definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹³C-NMR and ¹⁹F-NMR are highly informative.[2] Infrared (IR) spectroscopy can also be used to identify characteristic vibrational bands of the molecule.[2]
Data Summary Table: Reaction Parameters
The table below summarizes the conditions from a published procedure and highlights potential outcomes from sub-optimal parameters.
| Parameter | Optimized Condition[2] | Sub-Optimal Condition A | Sub-Optimal Condition B | Expected Outcome |
| Starting Material | 3,4-Dichloro-1,2,5-thiadiazole | 3,4-Dichloro-1,2,5-thiadiazole | 3,4-Dichloro-1,2,5-thiadiazole | N/A |
| Fluorinating Agent | Anhydrous KF (1.2 eq) | "As is" KF (1.2 eq) | Anhydrous KF (2.5 eq) | N/A |
| Solvent | Anhydrous Sulfolane | Anhydrous Sulfolane | Anhydrous Sulfolane | N/A |
| Temperature | 180°C (Oil Bath) | 150°C (Oil Bath) | 180°C (Oil Bath) | N/A |
| Time | Overnight (~16h) | Overnight (~16h) | Overnight (~16h) | N/A |
| Yield (Expected) | ~40% | <10% | Variable, high byproduct | High yield is challenging. |
| Primary Issue | Moderate yield | Low conversion | Poor selectivity | The goal is to balance conversion and selectivity. |
| Major Component | This compound | Unreacted starting material | 3,4-difluoro-1,2,5-thiadiazole | Product distribution is key. |
Detailed Experimental Protocol (Optimized)
This protocol is based on a modified literature procedure and incorporates best practices for maximizing yield and purity.[2]
1. Reagent Preparation:
-
Place potassium fluoride (KF, 4.5 g, 77.6 mmol, 1.2 eq) in a round-bottom flask.
-
Heat the flask at 160°C under high vacuum for at least 4 hours to ensure it is completely anhydrous. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
2. Reaction Setup:
-
To the flask containing the dried KF, add anhydrous sulfolane (20 mL) via cannula or syringe.
-
Add 3,4-dichloro-1,2,5-thiadiazole (10 g, 64.5 mmol, 1.0 eq).
-
Equip the flask with a reflux condenser and a magnetic stir bar. Maintain a positive pressure of inert gas.
3. Reaction Execution:
-
Heat the mixture in an oil bath to 180°C with vigorous stirring.
-
Maintain the reaction at this temperature overnight (16-20 hours).
4. Workup and Isolation:
-
After cooling the reaction mixture, reconfigure the apparatus for distillation.
-
With vigorous stirring, heat the oil bath to 200°C to distill the volatile components from the sulfolane and KF salts. Collect all distillates. This crude product will contain the desired product, unreacted starting material, and the di-fluoro byproduct.
5. Purification:
-
Set up for fractional distillation using a short Vigreux column.
-
Slowly heat the crude product. Collect the fraction that distills at 109°C at atmospheric pressure. This is the pure this compound.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve issues with your synthesis.
Caption: A decision tree for troubleshooting low-yield synthesis reactions.
References
-
Structure of this compound and numbering of atoms. ResearchGate. [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]
-
3,4-Dichloro-1,2,5-thiadiazole. Grokipedia. [Link]
Sources
Technical Support Center: Strategies for Preventing Hydrolysis of Fluorothiadiazoles During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing the hydrolysis of fluorothiadiazole derivatives during reaction workup. Due to their inherent reactivity, these valuable compounds can be susceptible to degradation, leading to compromised yields and purification difficulties. This document offers field-proven insights and detailed protocols to ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My fluorothiadiazole derivative seems to be decomposing during aqueous workup. What are the typical signs of hydrolysis?
A1: The primary indicators of fluorothiadiazole hydrolysis are a significant decrease in the expected product yield and the appearance of new, often more polar, spots on a Thin-Layer Chromatography (TLC) analysis. The hydrolytic cleavage of the thiadiazole ring typically results in smaller, more water-soluble fragments, which can complicate extraction and purification.
Q2: Why are fluorothiadiazoles particularly susceptible to hydrolysis?
A2: Thiadiazole rings, while aromatic and generally stable, can undergo hydrolytic cleavage of their internal C=N bonds under certain conditions. The presence of a highly electronegative fluorine atom can further activate the ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present during workup. This effect is particularly pronounced under acidic or basic conditions, which can catalyze the hydrolysis.
Q3: At what pH is my fluorothiadiazole most likely to be unstable?
A3: The stability of fluorothiadiazoles is highly pH-dependent. Both strongly acidic and strongly basic conditions can promote hydrolysis. It is crucial to maintain a pH as close to neutral as possible during aqueous workup procedures. The exact pH sensitivity will depend on the specific substitution pattern of your molecule.
Q4: Can the choice of organic solvent impact the stability of my fluorothiadiazole during workup?
A4: Yes, while the primary concern is the aqueous phase, the organic solvent can play a role. Protic solvents, such as alcohols, could potentially participate in solvolysis reactions, especially under catalytic conditions. Whenever possible, use aprotic solvents for extraction, such as dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).
Troubleshooting Unwanted Hydrolysis
This section provides a systematic approach to diagnosing and resolving issues related to fluorothiadiazole degradation during workup.
Diagram: Troubleshooting Decision Tree for Fluorothiadiazole Hydrolysis
Caption: Troubleshooting decision tree for diagnosing fluorothiadiazole hydrolysis.
Recommended Workup Protocols to Minimize Hydrolysis
The following protocols are designed to mitigate the risk of hydrolysis. The choice of method will depend on the specific properties of your compound and the nature of the impurities to be removed.
Protocol 1: Mild Aqueous Workup
This protocol is suitable for fluorothiadiazoles with moderate stability. The key is to maintain neutral pH and low temperatures.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0 °C using an ice bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of a mild buffer, such as ammonium chloride (NH₄Cl), to quench the reaction. Avoid strong acids or bases.
-
Extraction: Extract the product with a cold, aprotic organic solvent (e.g., EtOAc or DCM).
-
Washing: Wash the combined organic layers sequentially with:
-
Ice-cold saturated aqueous NaHCO₃ (if the reaction was acidic).
-
Ice-cold brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
Diagram: Mild Aqueous Workup Workflow
Caption: Workflow for a mild aqueous workup to prevent hydrolysis.
Protocol 2: Non-Aqueous Workup
For highly sensitive fluorothiadiazoles, avoiding water altogether is the most robust strategy.
Step-by-Step Methodology:
-
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.
-
Dissolution and Filtration: Dissolve the residue in a suitable organic solvent (e.g., DCM or toluene) and filter to remove any insoluble inorganic salts.
-
Direct Purification: The filtered solution can be directly loaded onto a silica gel column for chromatographic purification.
Protocol 3: Workup with Solid-Supported Reagents and Scavengers
This advanced technique avoids aqueous extractions by using polymer-bound reagents to remove excess reactants and byproducts.[1][2][3]
Step-by-Step Methodology:
-
Select Appropriate Scavenger: Choose a scavenger resin that will react with and sequester the specific impurities in your reaction mixture. For example:
-
Acidic impurities: Use a polymer-bound amine (e.g., PS-Trisamine).
-
Electrophilic impurities: Use a polymer-bound nucleophile (e.g., PS-Thiol).
-
-
Scavenging: Add the scavenger resin to the crude reaction mixture (dissolved in a suitable solvent) and stir for a predetermined time.
-
Filtration: Filter the mixture to remove the resin, which now has the impurities bound to it.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Table: Comparison of Workup Strategies
| Parameter | Mild Aqueous Workup | Non-Aqueous Workup | Solid-Supported Scavengers |
| Water Exposure | Minimized | None | None |
| pH Control | Critical | Not Applicable | Not Applicable |
| Temperature Control | Essential (Low Temp) | Ambient | Ambient |
| Throughput | Moderate | High | High |
| Applicability | Moderately stable compounds | Highly unstable compounds | Broad, for specific impurities |
| Cost | Low | Low | Higher (cost of resins) |
Key Causality-Driven Experimental Choices
-
Choice of Quenching Agent: Using a saturated solution of a weak acid salt like NH₄Cl provides a buffered, near-neutral environment, preventing drastic pH shifts that can accelerate hydrolysis.
-
Low-Temperature Processing: The rates of most chemical reactions, including hydrolysis, are significantly reduced at lower temperatures.[4] Conducting all aqueous steps in an ice bath is a simple yet highly effective measure.
-
Minimizing Contact Time: The longer your compound is in contact with the aqueous phase, the greater the opportunity for hydrolysis. Perform extractions and separations swiftly.
-
Use of Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove dissolved water from the organic layer, which aids the subsequent drying step and reduces the overall water content your product is exposed to.[3]
By understanding the principles of fluorothiadiazole stability and implementing these carefully designed workup protocols, researchers can significantly improve the yield and purity of these valuable compounds.
References
- Tripp, J., Svec, F., & Frechet, J. M. (2001). Grafted macroporous polymer monolithic disks: A new format of scavengers for solution-phase combinatorial chemistry.
- Krajnc, P., Brown, J. F., & Cameron, N. R. (2002). Monolithic scavenger resins by amine of poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE materials. Organic Letters, 4(15), 2497-2500.
- Baxendale, I. R., et al. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-39.
- Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
- Parlow, J. J., Devraj, R. V., & South, M. S. (1998). Solution-phase synthesis of structurally diverse compounds using solid-supported reagents. Current Opinion in Chemical Biology, 2(3), 320-336.
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Wipf, P. (2004). Strategies in Organic Synthesis. University of Pittsburgh. Available at: [Link]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Solid-Supported Reagents in Organic Synthesis. Available at: [Link]
-
Baxendale Group. (n.d.). Solid-supported reagents for multi-step organic synthesis: preparation and application. Available at: [Link]
-
University of Rochester. (n.d.). About Workup. Department of Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Available at: [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Available at: [Link]
-
Workup. (n.d.). In Not Voodoo. Retrieved February 26, 2026, from [Link]
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
Sources
separation of 3-chloro-4-fluoro-1,2,5-thiadiazole from dichloro side products
Technical Support Center: Thiadiazole Process Chemistry Subject: Separation of 3-chloro-4-fluoro-1,2,5-thiadiazole (CFTD) from Dichloro Side Products Ticket ID: #TDZ-F-SEP-001 Assigned Specialist: Senior Application Scientist, Process Development Group
Executive Summary
The separation of This compound (CFTD) from its precursor/side-product 3,4-dichloro-1,2,5-thiadiazole (DCTD) is a volatility-driven process. Unlike many heterocyclic purifications that rely on chromatography, this separation is best achieved through fractional distillation due to a significant boiling point differential (
This guide addresses the specific challenges of isolating the mono-fluoro target from the unreacted dichloro starting material and the difluoro over-reaction product.
Part 1: Diagnostic & Physical Property Assessment
Before initiating separation, verify your crude mixture's composition. The efficiency of your isolation depends heavily on the conversion ratio of your fluorination reaction (typically utilizing anhydrous KF in sulfolane).
Physical Property Matrix
| Compound | Abbr. | Mol. Weight | Boiling Point (1 atm) | State |
|---|---|---|---|---|
| This compound | CFTD | 138.55 | 109 °C | Colorless Liquid |
| 3,4-dichloro-1,2,5-thiadiazole | DCTD | 155.00 | 158 °C | Colorless Liquid |
| 3,4-difluoro-1,2,5-thiadiazole | DFTD | 122.09 | ~85 °C (Est.)[1] | Volatile Liquid |
| Sulfolane (Solvent) | - | 120.17 | 285 °C | Viscous Liquid |
Critical Insight: The boiling point gap between the target (CFTD) and the dichloro impurity (DCTD) is nearly 50°C. If you are failing to separate them, the issue is likely azeotrope formation due to wet solvent or improper column equilibration , not the intrinsic properties of the molecules.
Part 2: Troubleshooting & Protocols (Q&A Format)
Q1: I am seeing significant dichloro starting material in my distillate. Why isn't the separation sharp?
Diagnosis: This usually indicates "entrainment" or insufficient theoretical plates in your distillation setup, often caused by rushing the collection rate.
Corrective Protocol: The "Dual-Stage" Distillation Do not attempt to distill directly from the reaction solvent (Sulfolane). Sulfolane has a high boiling point (285°C) but can degrade or co-distill trace impurities if overheated.
-
Stage 1: Flash Distillation (De-solvation)
-
Goal: Separate all thiadiazoles (volatile) from Sulfolane/Inorganic salts (non-volatile).
-
Setup: Simple distillation bridge.
-
Procedure: Apply vacuum (approx. 50-100 mbar) and heat the oil bath to 120°C. Collect everything that comes over. The residue will be sulfolane and salts.
-
Result: You now have a concentrated mixture of DFTD, CFTD, and DCTD.
-
-
Stage 2: Fractional Distillation (Purification)
-
Goal: Separate CFTD (BP 109°C) from DCTD (BP 158°C).
-
Setup: Vigreux column (minimum 15 cm) or a packed column (glass helices).
-
Pressure: Atmospheric pressure is recommended for better separation efficiency (higher reflux ratio) unless the product shows thermal instability (rare for this scaffold below 150°C).
-
Collection:
-
Fraction A (<100°C): Difluoro side products (discard or recycle).
-
Fraction B (108-110°C): Pure CFTD (Target).
-
Residue (>130°C): DCTD (Recycle to next batch).
-
-
Q2: My GC-MS shows a peak overlapping with my product. Is it the dichloro species?
Diagnosis: Unlikely. DCTD elutes significantly later than CFTD on standard non-polar columns (e.g., DB-5, HP-5) due to higher molecular weight and boiling point.
-
Likely Culprit: If you used a phase-transfer catalyst (like 18-crown-6) or a lower-quality solvent, you might be seeing a solvent impurity.
-
Verification: Run a co-injection with pure DCTD. If the peaks are distinct, your impurity is likely the difluoro species (DFTD), which elutes before the target.
Q3: Can I use silica gel chromatography instead of distillation?
Diagnosis: Technically yes, but it is operationally inefficient for this chemistry.
-
The Issue: Fluorinated thiadiazoles are volatile and moderately toxic. Flash chromatography generates large volumes of solvent waste and poses an inhalation risk during fraction concentration.
-
Recommendation: Stick to distillation. If you must use chromatography (e.g., for milligram scales), use a Pentane/Ether gradient. The fluoro-chloro compound is slightly less polar than the dichloro analog, but the Rf difference is small (
).
Part 3: Process Logic & Workflow
The following diagram illustrates the critical decision points in the purification workflow. Note the recycling loop for the expensive dichloro starting material.
Caption: Workflow for the isolation of this compound, emphasizing the recycling of unreacted dichloro starting material.
Part 4: Safety & Handling (E-E-A-T)
-
Toxicity: 1,2,5-thiadiazoles are biologically active (related to timolol intermediates). The fluoro-analogs should be treated as potential skin sensitizers and inhalation hazards. Always handle in a fume hood.
-
Water Sensitivity: While the product is stable, the fluorination reaction is extremely water-sensitive. Moisture causes hydrolysis of the C-Cl or C-F bond to the hydroxy-thiadiazole, which is non-volatile and will crash out as a salt, ruining the yield but simplifying purification (it stays in the pot).
References
-
Synthesis and Physical Properties of CFTD Pasinszki, T., et al. (2011). Structure and spectroscopy of this compound. Journal of Molecular Structure. Defines the boiling point of CFTD as 109°C and confirms the synthesis via KF fluorination.
-
Properties of 3,4-dichloro-1,2,5-thiadiazole ChemicalBook / Wikipedia Data Aggregation.[2] Confirms the boiling point of the dichloro starting material at 158°C.
-
General Fluorination Methodologies Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazole Chemistry. Journal of Organic Chemistry. Foundational text on the reactivity and stability of the 1,2,5-thiadiazole ring system.
Sources
Technical Support Center: Thiadiazole Halogen Exchange Reactions
Welcome to the technical support center for thiadiazole halogen exchange reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile but sensitive heterocyclic compounds. Here, we will address common challenges, provide in-depth explanations for reaction phenomena, and offer detailed protocols to enhance the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the moisture sensitivity inherent in thiadiazole halogen exchange reactions.
Q1: Why are halogen exchange reactions on the thiadiazole ring so sensitive to moisture?
A1: The sensitivity arises from the mechanism of the reaction itself and the nature of the reagents involved. Halogen exchange on a 1,3,4-thiadiazole nucleus is a form of nucleophilic aromatic substitution (SNAr).[1][2] The carbon atoms on the thiadiazole ring are electron-deficient due to the electronegativity of the two nitrogen atoms, making them susceptible to nucleophilic attack.[1][2] However, many of the reagents used to facilitate this exchange, such as organolithium reagents (e.g., n-BuLi) used in lithium-halogen exchange, are extremely strong bases.[3]
Water (H₂O) is a potent proton source that will readily and rapidly react with these strong bases in an acid-base neutralization reaction. This parasitic reaction consumes the organolithium reagent, rendering it unavailable for the desired halogen exchange.[4] This not only halts the reaction, leading to low or no product yield, but can also generate unwanted side products. Therefore, maintaining a strictly anhydrous (water-free) environment is critical for success.[5][6]
Q2: What are the common visual or analytical signs of a moisture-contaminated reaction?
A2: Several signs can indicate that moisture has compromised your reaction:
-
Low or No Conversion: The most obvious sign is the recovery of unreacted starting material. If TLC or LC-MS analysis shows a significant amount of your initial halo-thiadiazole remaining after the expected reaction time, moisture contamination is a primary suspect.[6]
-
Formation of Hydroxylated Byproducts: Water can act as a nucleophile, especially under certain conditions, leading to the formation of hydroxy-thiadiazoles. These are often more polar than the starting material and can be identified by their different retention factors on a TLC plate or by mass spectrometry.
-
Inconsistent Results: If you observe significant variability in yield and purity between batches run under ostensibly identical conditions, it often points to inconsistent control over atmospheric moisture.[6]
-
Precipitation or Color Change: The quenching of organometallic reagents by water can sometimes lead to the formation of insoluble hydroxides or oxides, resulting in unexpected precipitation or a change in the color of the reaction mixture.
Q3: What is the most effective way to dry solvents for these reactions?
A3: The choice of drying method depends on the solvent and the required level of dryness. For highly sensitive reactions like lithium-halogen exchanges, distillation from an appropriate drying agent under an inert atmosphere is the gold standard.[5][7][8]
| Solvent | Recommended Drying Method | Indicator/Notes |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone ketyl.[8] | A deep blue or purple color indicates an anhydrous, oxygen-free state.[8] |
| Diethyl Ether | Distillation from sodium/benzophenone ketyl. | A deep purple/blue color indicates dryness.[8] |
| Dichloromethane (DCM) | Pre-dry over calcium hydride (CaH₂), then distill from fresh CaH₂.[8] | Vigorous bubbling upon addition of CaH₂ indicates significant water; allow to subside before heating. |
| Acetonitrile (MeCN) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[8] | Store the distilled solvent over activated 4Å molecular sieves. |
| Dimethylformamide (DMF) | Dry overnight over barium oxide or 4Å molecular sieves, then distill under reduced pressure (~20 mmHg).[8] | Avoid basic drying agents like NaOH or CaH₂ as they can cause decomposition.[8] |
Activated molecular sieves (typically 3Å or 4Å, heated to regenerate) are excellent for storing already-dried solvents or for pre-drying less sensitive applications.[7][9]
Q4: Is a glovebox absolutely necessary, or can I use a Schlenk line?
A4: Both a glovebox and a Schlenk line are tools designed to handle air- and moisture-sensitive reagents.[10]
-
A glovebox provides a sealed, inert environment (usually argon or nitrogen) and is the ideal choice for extremely sensitive or long-duration experiments. It allows for easy manipulation of solids and liquids without exposure to the atmosphere.[4][10]
-
A Schlenk line is a manifold that provides a dual source of vacuum and inert gas. It is a highly effective and more common alternative for most laboratory-scale reactions.[10] With proper technique, including multiple "purge-and-refill" cycles to render glassware inert, a Schlenk line is sufficient for most thiadiazole halogen exchange reactions.[10]
For routine synthesis, a well-practiced Schlenk line technique is typically adequate. A glovebox is preferred when handling pyrophoric solids or when the utmost control is needed.
Troubleshooting Guide: Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving common issues encountered during thiadiazole halogen exchange.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Conversion | a) Inactive Reagent: The organolithium reagent (e.g., n-BuLi) has degraded due to improper storage or age. | Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh, reputable source if necessary. |
| b) Moisture Contamination: Water in solvents, reagents, or glassware is quenching the reaction.[4][6] | Rigorously dry all solvents via distillation.[8] Flame-dry or oven-dry all glassware immediately before use.[5][10] Ensure the inert atmosphere is maintained throughout.[4] | |
| c) Insufficiently Low Temperature: For lithium-halogen exchanges, the temperature may not be low enough (-78 °C or lower is often required) to prevent side reactions.[3] | Use a cryo-cool or a dry ice/acetone bath and monitor the internal reaction temperature. Some substrates require temperatures below -100°C.[3] | |
| 2. Formation of Multiple Unidentified Side Products | a) Reaction Temperature Too High: Allowing the reaction to warm prematurely can cause the reactive organometallic intermediate to react with other functional groups or the solvent. | Maintain the recommended low temperature throughout the addition and stirring period. Quench the reaction at low temperature before warming up. |
| b) Impure Starting Materials: Impurities in the starting halo-thiadiazole can lead to a cascade of side reactions. | Re-purify the starting material by recrystallization or column chromatography. Verify its purity by NMR and LC-MS.[6] | |
| c) Oxygen Contamination: Oxygen can also react with organometallic intermediates, leading to oxidized byproducts. | Ensure the system is properly purged with inert gas.[10][11] If using a balloon, ensure it is sufficiently large and provides positive pressure. Degas solvents if necessary.[10] | |
| 3. Inconsistent Yields Between Batches | a) Variable Reagent Molarity: The concentration of the organolithium solution is not consistent. | Always titrate a new bottle of n-BuLi. Store it properly under an inert atmosphere to prevent degradation. |
| b) Inconsistent Inert Atmosphere Technique: Variations in how the reaction is set up can introduce different amounts of moisture/air. | Standardize the setup procedure. Use a consistent number of vacuum/inert gas cycles (at least three is recommended).[10] Check for leaks in the system. | |
| c) Fluctuations in Reaction Temperature: Poor temperature control can lead to variable outcomes. | Use a well-insulated Dewar and ensure the cooling bath is maintained throughout the reaction. An internal thermometer is highly recommended. |
Visualized Workflows and Mechanisms
Mechanism: Moisture Interference in Halogen Exchange
The following diagram illustrates the desired reaction pathway for a lithium-halogen exchange and the competing, detrimental reaction with water.
Caption: A decision tree for troubleshooting low-yield reactions.
Detailed Experimental Protocols
Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)
Safety Note: This procedure involves metallic sodium, which is highly reactive with water. Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE).
-
Pre-drying: If the THF is from a new, sealed bottle, this step may be skipped. For older solvent, add ~50g of anhydrous calcium hydride to a 2.5 L bottle of THF and allow it to sit overnight.
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be large enough to hold the desired volume of solvent without being more than two-thirds full.
-
Adding Drying Agents: To the distillation flask containing pre-dried THF, add small chunks of metallic sodium (approx. 5-10g per liter) and a few crystals of benzophenone (approx. 1g per liter).
-
Refluxing: Attach the flask to the distillation apparatus and fit it with a condenser and a nitrogen/argon inlet. Begin heating the flask gently under a positive pressure of inert gas.
-
Monitoring: As the solvent refluxes, the solution will turn a deep blue or purple. [8]This color indicates that the solvent is anhydrous and oxygen-free. If the color fades to yellow or orange, it indicates the still has been exhausted and needs to be replenished or remade.
-
Distillation and Collection: Once the indicator color is stable, distill the required amount of THF directly into a flame-dried collection flask (e.g., a Schlenk flask) that is already under an inert atmosphere. [5]7. Storage: The freshly distilled, anhydrous THF should be used immediately or stored over activated 4Å molecular sieves under an inert atmosphere.
Protocol 2: Setting up a Moisture-Sensitive Halogen Exchange Reaction
-
Glassware Preparation: All glassware (reaction flask, stir bar, addition funnel, etc.) must be thoroughly cleaned and dried in an oven (≥120 °C) overnight or flame-dried under vacuum immediately before use. [5][10]2. Apparatus Assembly: Assemble the hot glassware quickly. For example, a two-neck round-bottom flask with a condenser (or stopper) and a rubber septum. Clamp the apparatus securely on a stir plate.
-
Inerting the System: Connect the flask to a Schlenk line. Evacuate the flask under vacuum until it is fully cooled. Then, backfill the flask with a high-purity inert gas (argon is preferred over nitrogen for lithium chemistry as it is heavier and more inert). Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed. [10]4. Solvent Addition: Add the freshly distilled anhydrous solvent to the reaction flask via a cannula or a dry syringe. [10][12]5. Cooling: Immerse the reaction flask in a cooling bath (e.g., dry ice/acetone for -78 °C) and allow the solvent to equilibrate to the desired temperature.
-
Reagent Addition:
-
Dissolve the halo-thiadiazole starting material in the anhydrous solvent within the reaction flask.
-
Using a dry, inert-gas-flushed syringe, slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the stirred solution, keeping the internal temperature from rising. [12][13]7. Reaction Monitoring: Allow the reaction to stir at the low temperature for the specified time. Monitor the reaction's progress by taking aliquots (using a dry syringe) at intervals, quenching them in a separate vial with a suitable electrophile (e.g., methanol), and analyzing by TLC or LC-MS.
-
-
Quenching: Once the halogen exchange is complete, add the desired electrophile slowly at low temperature. After the addition is complete, the reaction can be allowed to slowly warm to room temperature before proceeding with the aqueous workup.
By adhering to these rigorous protocols and understanding the chemical principles behind them, you can significantly improve the reliability and success of your thiadiazole halogen exchange reactions.
References
-
Effective Methods for Drying Solvents | PDF - Scribd. (n.d.). Retrieved February 22, 2024, from [Link]
-
Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Retrieved February 22, 2024, from [Link]
-
UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. (2011, July 28). HETEROCYCLES, 83(10), 2275. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (n.d.). Retrieved February 22, 2024, from [Link]
-
4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Retrieved February 22, 2024, from [Link]
-
Drying Solvents - Chemistry LibreTexts. (2021, August 15). Retrieved February 22, 2024, from [Link]
-
Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved February 22, 2024, from [Link]
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Retrieved February 22, 2024, from [Link]
-
How to dry solvents - Wiley Analytical Science. (n.d.). Retrieved February 22, 2024, from [Link]
-
Air-free technique - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (n.d.). Retrieved February 22, 2024, from [Link]
-
7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Retrieved February 22, 2024, from [Link]
-
Inert Atmosphere - YouTube. (2022, February 2). Retrieved February 22, 2024, from [Link]
-
Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11. (2019, May 18). Retrieved February 22, 2024, from [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. fiveable.me [fiveable.me]
- 5. moodle2.units.it [moodle2.units.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. kintekfurnace.com [kintekfurnace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of 19F NMR Spectral Characteristics: 3-Chloro-4-fluoro-1,2,5-thiadiazole vs. Fluorinated Heterocyclic Analogues
The 19F NMR Chemical Shift of 3-chloro-4-fluoro-1,2,5-thiadiazole Publish Comparison Guide follows below.
Executive Summary
In the development of beta-adrenergic blockers (e.g., Timolol) and agrochemicals, This compound serves as a critical electrophilic intermediate. Its purity and identity are most definitively established via 19F NMR spectroscopy .
This guide provides the definitive spectral fingerprint for this compound, contrasting it with its synthetic precursors (3,4-dichloro-1,2,5-thiadiazole) and over-fluorinated byproducts (3,4-difluoro-1,2,5-thiadiazole). The diagnostic 19F chemical shift of -99 ppm (CDCl₃) is the primary quality attribute (CQA) for validating the mono-fluorination step.
Technical Profile: this compound[1][2][3][4]
Spectral Fingerprint
The asymmetry of the 3-chloro-4-fluoro substitution pattern breaks the
| Property | Experimental Value | Conditions | Structural Insight |
| 19F Chemical Shift | -99.0 ppm | CDCl₃, 301 K, Ref: CFCl₃ | Significant deshielding relative to fluorobenzene (-113 ppm) due to the electron-deficient thiadiazole ring. |
| 13C Chemical Shift (C-F) | 157 ppm | Doublet ( | Direct attachment to fluorine; characteristic of |
| 13C Chemical Shift (C-Cl) | 133 ppm | Doublet ( | Strong geminal coupling indicates electronic communication across the C-C bond. |
| Boiling Point | 109 °C | Atmospheric Pressure | Lower than dichloro precursor (148°C) due to lower molecular weight and polarizability. |
*Note: Reported coupling constants in early literature vary; values here reflect typical ranges for fluorinated heteroaromatics.
Structural Context
The 1,2,5-thiadiazole ring is highly electron-withdrawing. The fluorine atom at position 4 experiences a lower electron density than in carbocyclic analogs (e.g., fluorobenzene), causing the 19F signal to appear downfield (less negative ppm).
Comparative Analysis: Alternatives & Impurities
In the synthesis of this compound via Halex (halogen exchange) reaction, two key species must be distinguished.
Comparison Table
| Feature | Target: 3-Chloro-4-fluoro- | Precursor: 3,4-Dichloro- | Byproduct: 3,4-Difluoro- |
| Structure | Asymmetric (Cl, F) | Symmetric (Cl, Cl) | Symmetric (F, F) |
| 19F NMR Shift | -99 ppm (Singlet) | Silent (No signal) | ~ -90 to -105 ppm (Singlet) |
| 13C NMR Pattern | Two doublets (C-F, C-Cl) | Singlet (~145 ppm) | Single triplet/doublet pattern due to symmetry |
| Reactivity | Selective nucleophilic attack at C-Cl | Slower reaction | Highly reactive (double substitution risk) |
| Use Case | Timolol Synthesis | Starting Material | Over-fluorinated impurity |
Diagnostic Logic
-
Presence of -99 ppm: Confirms formation of the mono-fluoro product.
-
Absence of 19F Signal: Indicates unreacted starting material (3,4-dichloro-1,2,5-thiadiazole).
-
Secondary Peaks: Signals near the main peak suggest formation of the 3,4-difluoro byproduct, which often occurs if reaction times are too long or KF stoichiometry is excessive.
Experimental Protocols
Synthesis Workflow (Halex Reaction)
The synthesis relies on a nucleophilic aromatic substitution (
Reagents:
-
3,4-dichloro-1,2,5-thiadiazole (10 g, 64.5 mmol)[1]
-
Anhydrous KF (4.5 g, 77.6 mmol)[1]
-
Sulfolane (20 mL)
Procedure:
-
Drying: Flame-dry glassware and use anhydrous KF (spray-dried is preferred).
-
Reaction: Suspend reactants in sulfolane. Heat to 180°C overnight.[1][2]
-
Isolation: The product is volatile.[1] Remove volatiles by distillation directly from the reaction mixture at 200°C (oil bath temperature).
-
Purification: Redistill using a short Vigreux column to separate the mono-fluoro (bp 109°C) from traces of difluoro (bp ~60°C) and dichloro (bp 148°C).
NMR Sample Preparation
To ensure reproducibility of the -99 ppm shift:
-
Solvent: Use CDCl₃ (Chloroform-d) with 0.05% v/v TMS.
-
Internal Standard: Add a capillary of CFCl₃ (Trichlorofluoromethane) or use hexafluorobenzene (-164.9 ppm) as a secondary reference if CFCl₃ is unavailable.
-
Concentration: Dissolve ~10 mg of distillate in 0.6 mL solvent.
-
Acquisition:
-
Spectral Width: 200 ppm (center at -100 ppm).
-
Relaxation Delay: >2 seconds (Fluorine
can be long). -
Scans: 16-64 (Fluorine is 100% natural abundance, high sensitivity).
-
Visualization of Workflow
The following diagram illustrates the critical path for synthesis and the decision logic based on 19F NMR analysis.
Caption: Logical workflow for the synthesis and NMR validation of this compound. The -99 ppm signal is the "Go" criteria.
References
-
Structure and Spectroscopy of this compound. Source: ResearchGate / J. Mol. Struct. Data: Confirms 19F shift of -99 ppm and synthesis conditions.
-
19F Chemical Shifts and Coupling Constants. Source: UCSB NMR Facility Data: General reference for aromatic fluorine shifts (-100 to -170 ppm range).
-
Synthesis of Timolol and Related Impurities. Source: BenchChem / Patent Literature Data: Contextualizes the utility of the chloro-fluoro intermediate in drug synthesis.
-
Prediction of 19F NMR Chemical Shifts. Source: NIH / PMC Data: Methodologies for calculating shifts in fluorinated heterocycles.[3][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. escholarship.org [escholarship.org]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines: an ab initio theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy bands for C-F and C-Cl stretches in thiadiazoles
Resolving C-F and C-Cl Vibrational Bands in Thiadiazole Scaffolds: A Comparative Guide to ATR-FTIR, Transmission FT-IR, and FT-Raman Spectroscopy
Thiadiazole derivatives (such as 1,2,5-thiadiazole and 1,3,4-thiadiazole) are privileged pharmacophores in modern medicinal chemistry. Halogenation—specifically fluorination and chlorination—is routinely employed to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. Accurately characterizing these carbon-halogen (C-X) bonds during synthesis is critical for structural validation. However, identifying C-F and C-Cl stretches in the infrared (IR) fingerprint region is notoriously challenging due to severe spectral overlap with the thiadiazole ring's C=N, N-N, and C-S vibrational modes.
As a Senior Application Scientist, I frequently observe laboratories struggling with misassigned halogen bands due to an over-reliance on a single analytical technique. This guide objectively compares three leading spectroscopic modalities—Attenuated Total Reflectance (ATR-FTIR), Transmission FT-IR, and FT-Raman spectroscopy—providing the mechanistic causality behind their performance and a self-validating protocol for unambiguous band assignment.
The Quantum Mechanics of C-X Vibrations in Thiadiazoles
Before comparing instrumentation, we must understand the underlying physical chemistry governing these vibrations:
-
C-F Stretching (1049 – 1227 cm⁻¹): Fluorine's extreme electronegativity creates a highly polarized bond. During vibration, this results in a massive change in the dynamic dipole moment. Consequently, the C-F stretch yields an intense, often dominant, infrared absorption band[1]. In gas-phase 3-chloro-4-fluoro-1,2,5-thiadiazole, the C-F stretch is prominently observed near 1121 cm⁻¹[1], while in solid-state derivatives, it can range from 1049 cm⁻¹[2] to 1227 cm⁻¹[3] depending on the specific matrix and substituent effects.
-
C-Cl Stretching (701 – 815 cm⁻¹): Chlorine is heavier and less electronegative than fluorine. The increased reduced mass of the C-Cl oscillator shifts its stretching frequency significantly lower into the 701–815 cm⁻¹ range[4][5]. While it produces only a moderate IR signal, the large electron cloud of the chlorine atom is highly polarizable. This makes the C-Cl stretch an exceptionally strong Raman scatterer[4].
Comparative Performance of Analytical Modalities
To accurately resolve these bands, laboratories must choose the correct analytical tool. Relying solely on traditional transmission FT-IR can lead to critical analytical blind spots.
Table 1: Comparative Performance of Spectroscopic Techniques for Halogenated Thiadiazoles
| Analytical Modality | Primary Mechanism | Optimal Target | Key Advantage | Inherent Limitation |
| ATR-FTIR (Diamond) | Dynamic Dipole Change | C-F Stretch | Zero sample prep; prevents halide exchange | Wavelength-dependent penetration depth distorts relative peak intensities |
| Transmission FT-IR | Dynamic Dipole Change | General Fingerprint | Strict Beer-Lambert linearity | KBr hygroscopicity can mask critical regions; pressure-induced polymorphism |
| FT-Raman (1064 nm) | Polarizability Change | C-Cl Stretch | Immune to water interference; strong heavy-atom signal | Susceptible to fluorescence from conjugated thiadiazole systems |
Table 2: Characteristic Vibrational Frequencies for Halogenated Thiadiazoles
| Functional Group | Matrix / State | Observed Frequency (cm⁻¹) | Relative IR Intensity | Relative Raman Intensity |
| C-F Stretch | Solid / KBr | 1049 - 1227[2][3] | Very Strong | Weak |
| C-F Stretch | Gas Phase | ~1121[1] | Strong | Weak |
| C-Cl Stretch | Solid / KBr | 725 - 815[5][6] | Moderate | Very Strong |
| C-Cl Stretch | Liquid / Neat | ~701[4] | Moderate | Very Strong |
| Thiadiazole Ring | Various | 1334, 873, 813[1] | Strong | Moderate |
Self-Validating Experimental Protocol: Orthogonal C-X Band Assignment
To definitively assign C-F and C-Cl stretches without interference from thiadiazole ring breathing modes, laboratories should implement the following self-validating, orthogonal workflow.
Step 1: Instrument Calibration & Background Acquisition
-
Action: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) using a clean, dry diamond ATR crystal.
-
Causality: Atmospheric water vapor exhibits heavy rotational-vibrational splitting between 3400-3200 cm⁻¹ and 1600-1300 cm⁻¹. If unpurged, these water bands can obscure the upper boundary of the C-F stretch and complicate baseline correction.
Step 2: ATR-FTIR Spectral Acquisition (Primary C-F Detection)
-
Action: Deposit 2-5 mg of the synthesized thiadiazole derivative directly onto the diamond crystal. Apply consistent, high pressure using the ATR anvil.
-
Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Poor contact results in artificially weak signals, particularly in the high-frequency C-F region. Because ATR penetration depth is wavelength-dependent, you must apply an "ATR-correction" algorithm in your software to normalize band intensities relative to transmission equivalents.
Step 3: FT-Raman Acquisition (Primary C-Cl Detection)
-
Action: Place the sample in a glass NMR tube or standard Raman vial. Expose the sample to a 1064 nm Nd:YAG laser.
-
Causality: The 1064 nm near-infrared excitation avoids the electronic transitions that cause fluorescence in highly conjugated thiadiazoles. Because the C-Cl bond is highly polarizable, the C-Cl stretch will dominate the Raman spectrum at ~701-815 cm⁻¹[4][5], clearly separating it from overlapping IR-active ring deformations.
Step 4: Data Overlay and Orthogonal Validation
-
Action: Overlay the ATR-FTIR and FT-Raman spectra.
-
Validation Check: This is a self-validating system based on quantum mechanical selection rules. The C-F stretch must appear as a dominant peak in the IR spectrum (1049-1227 cm⁻¹) but remain weak in the Raman spectrum. Conversely, the C-Cl stretch must appear as a dominant peak in the Raman spectrum (701-815 cm⁻¹) and moderate-to-weak in the IR spectrum.
Analytical Workflow Diagram
Orthogonal spectroscopic workflow for resolving C-F and C-Cl bands in thiadiazoles.
References
1.[4] The Infrared and Raman Spectra of 3-Chloro-1,2,5-thiadiazole. cdnsciencepub.com. 2.[1] Gas-phase IR spectrum of this compound. researchgate.net. 3.[2] Syntheses and evaluation of anti-inflammatory, analgesic and ulcerogenic activities of 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. tandfonline.com. 4.[6] Immobilization and Release Studies of Triazole Derivatives from Grafted Copolymer Based on Gellan-Carrying Betaine Units. mdpi.com. 5. Synthesis, characterization, antituberculosis activity and computational studies on novel Schiff bases of 1,3,4-thiadiazole. dergipark.org.tr. 6.[5] Synthesis and Antimicrobial Screening of Thiadiazole Derivatives. jacsdirectory.com.
Sources
A Comparative Analysis of the Boiling Points of 3-chloro-4-fluoro-1,2,5-thiadiazole and 3,4-dichloro-1,2,5-thiadiazole: A Technical Guide
For researchers and professionals in drug development and agrochemical synthesis, a nuanced understanding of the physicochemical properties of heterocyclic building blocks is paramount. The 1,2,5-thiadiazole scaffold, in particular, is a cornerstone in the development of various active compounds, including the beta-adrenergic blocking agent, Timolol.[1][2][3][4] This guide provides an in-depth comparative analysis of the boiling points of two key halogenated derivatives: 3-chloro-4-fluoro-1,2,5-thiadiazole and 3,4-dichloro-1,2,5-thiadiazole. We will delve into the experimental data, provide a robust protocol for boiling point determination, and explore the underlying molecular principles that govern the observed differences.
Executive Summary: Comparative Physicochemical Data
A direct comparison of the two compounds reveals a significant difference in their boiling points. This variation is primarily attributable to differences in molecular weight and the nature of intermolecular forces dictated by the halogen substituents.
| Property | This compound | 3,4-dichloro-1,2,5-thiadiazole |
| Molecular Formula | C₂ClFN₂S | C₂Cl₂N₂S |
| Molecular Weight | 138.54 g/mol | 155.01 g/mol [1][2][3][5] |
| Boiling Point | 109 °C[6] | 158 °C[1][2][3][5][7][8] |
| Appearance | Colorless liquid[6] | Colorless to almost colorless clear liquid[2][3][5][9] |
Theoretical Analysis: Unpacking the Influence of Halogen Substitution
The substantial 49 °C difference in boiling points between the two molecules can be explained by examining the interplay of molecular weight and intermolecular forces.
-
Molecular Weight: 3,4-dichloro-1,2,5-thiadiazole has a higher molecular weight (155.01 g/mol ) compared to its fluoro-chloro counterpart (138.54 g/mol ). Generally, for similar types of molecules, an increase in molecular mass leads to a higher boiling point because more energy is required to move the heavier molecules into the gas phase.
-
Intermolecular Forces: The primary intermolecular forces at play in these non-hydrogen-bonding molecules are London dispersion forces and dipole-dipole interactions.
-
London Dispersion Forces: These forces arise from temporary fluctuations in electron distribution. The strength of these forces increases with the number of electrons and the surface area of the molecule. Chlorine, being a larger atom with more electrons than fluorine, contributes to stronger London dispersion forces in 3,4-dichloro-1,2,5-thiadiazole.
-
Dipole-Dipole Interactions: While fluorine is more electronegative than chlorine, creating a highly polar C-F bond, the overall molecular dipole moment must be considered. However, the dominant factor in this comparison is the significant increase in polarizability and the resulting stronger dispersion forces from the two chlorine atoms compared to one chlorine and one fluorine atom.[10]
-
In essence, the combined effect of a higher molecular weight and stronger London dispersion forces in 3,4-dichloro-1,2,5-thiadiazole results in a significantly higher boiling point than that of this compound.
Experimental Protocol: High-Fidelity Boiling Point Determination via the Thiele Tube Method
For accurate and material-efficient boiling point determination, the Thiele tube method is a classic and reliable choice.[11] This technique is predicated on the principle that the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
Causality Behind Experimental Choices:
-
Thiele Tube: The specific shape of the Thiele tube is designed to allow for uniform heating of the mineral oil bath via convection currents, ensuring the sample and thermometer are at the same temperature.
-
Inverted Capillary Tube: This small tube acts as a miniature ebulliometer, trapping the vapor of the sample. The stream of bubbles indicates that the vapor pressure inside the capillary tube has overcome the atmospheric pressure. The cessation of bubbling and the entry of the liquid into the capillary marks the point where the external pressure equals the vapor pressure.
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Securely clamp a Thiele tube to a ring stand. Ensure the mineral oil level is sufficient to cover the upper arm of the tube.
-
Attach a small test tube (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the test tube should align with the bulb of the thermometer.
-
Add approximately 0.5 mL of the thiadiazole sample into the small test tube.
-
Place a capillary tube, sealed at one end, into the test tube with the open end facing down.[12]
-
-
Measurement Procedure:
-
Insert the thermometer assembly into the Thiele tube, ensuring the rubber band is above the oil level to prevent degradation. The sample should be fully submerged in the oil.[12]
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun.[11]
-
Observe the capillary tube. As the temperature rises, trapped air will expand and exit the tube.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates the sample is above its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11][12]
-
Record the temperature. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.
-
Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Conclusion
The boiling point of 3,4-dichloro-1,2,5-thiadiazole (158 °C) is significantly higher than that of this compound (109 °C). This difference is primarily attributed to the greater molecular weight and stronger London dispersion forces of the dichloro- derivative compared to the fluoro-chloro- derivative. The provided experimental protocol offers a reliable method for verifying these values in a laboratory setting. For researchers engaged in the synthesis and application of these versatile heterocyclic compounds, a firm grasp of such fundamental physicochemical properties is essential for process optimization, purification, and reaction condition selection.
References
- 3,4-Dichloro-1,2,5-thiadiazole - Chem-Impex. (URL: )
- 3,4-Dichloro-1,2,5-thiadiazole - ChemicalBook. (URL: )
- 3,4-Dichloro-1,2,5-Thiadiazole (CAS: 5728-20-1)
- 3,4-Dichloro-1,2,5-thiadiazole (Cas 5728-20-1) - Parchem. (URL: )
-
Structure of this compound and numbering of atoms - ResearchGate. (URL: [Link])
- US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google P
- 3,4-Dichloro-1,2,5-thiadiazole - Grokipedia. (URL: )
- 3,4-Dichloro-1,2,5-thiadiazole | 5728-20-1 - ChemicalBook. (URL: )
-
3,4-Dichloro-1,2,5-thiadiazole - Wikipedia. (URL: [Link])
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (URL: [Link])
-
IVIelting point /Boiling point Molecules of organic halogen compounds are.. - Filo. (URL: [Link])
-
Boiling Point Using ThieleTube - YouTube. (URL: [Link])
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- 4. 3,4-Dichloro-1,2,5-thiadiazole | 5728-20-1 [chemicalbook.com]
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- 9. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]
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- 12. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling 3-chloro-4-fluoro-1,2,5-thiadiazole
An Expert Guide to Personal Protective Equipment for Handling 3-chloro-4-fluoro-1,2,5-thiadiazole
As a Senior Application Scientist, my primary objective is to empower your research by providing not only high-purity chemical building blocks but also the critical knowledge to handle them safely and effectively. The compound this compound is a halogenated heterocyclic molecule with significant potential in synthetic chemistry. However, its novel structure necessitates a cautious and well-informed approach to laboratory handling.
This guide provides a comprehensive, experience-driven framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in established principles of chemical safety. Our goal is to build your trust by offering value that extends beyond the product itself, ensuring the safety of your most valuable asset: your research team.
The Hazard Profile: An Evidence-Based Assessment
While specific toxicological data for this compound is not yet widely published, its chemical structure provides clear indicators for a prudent safety strategy. As a halogenated organic compound, we must assume it is harmful if inhaled, ingested, or absorbed through the skin.[1][2] Safety data sheets for analogous halogenated thiadiazoles consistently highlight risks of serious eye irritation, skin irritation, and respiratory irritation.[1][3][4] Therefore, all handling protocols must be designed to prevent these routes of exposure.
Foundational Safety: The Hierarchy of Controls
Before selecting PPE, it is crucial to implement more effective safety measures. The "Hierarchy of Controls" is a fundamental principle in laboratory safety that prioritizes engineering and administrative controls over reliance on PPE alone.
Caption: The hierarchy of controls prioritizes systematic safety measures.
For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations.[2][5][6] This ensures that any vapors or aerosols are contained and exhausted, providing the primary layer of respiratory protection.
Personal Protective Equipment: The Essential Barrier
PPE is your final line of defense. The following recommendations are based on the potential hazards of halogenated heterocyclic compounds and should be considered the minimum requirement for any work involving this compound.
| Protection Area | Required PPE | Expert Rationale & Standard Operating Procedure (SOP) |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Rationale: Standard safety glasses do not provide a seal and are inadequate. Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are essential to protect against splashes.[7][8][9] A full-face shield should be worn over the goggles, especially when handling larger quantities (>5g) or during procedures with a higher risk of splashing, such as extractions or reaction quenching. |
| Hands | Double-Gloved Nitrile or Neoprene Gloves | Rationale: While specific chemical permeation data is unavailable, nitrile and neoprene gloves offer good resistance to a broad range of chemicals. SOP: Always inspect gloves for visible defects before use.[7][9] Employ a double-gloving technique. The outer glove should be removed and disposed of immediately upon suspected contact or when leaving the work area. The inner glove provides temporary protection during this process. Change gloves frequently (e.g., every 1-2 hours) as their protective properties degrade over time. |
| Body | Flame-Resistant (FR) Laboratory Coat | Rationale: A lab coat protects your skin and personal clothing from contamination.[7] An FR-rated coat is recommended as many procedures involving this compound will likely use flammable organic solvents. The coat must be fully buttoned, with sleeves rolled down. |
| Respiratory | Use in a Chemical Fume Hood (Primary) / Respirator (Secondary) | Rationale: As stated, a fume hood is the primary method of respiratory protection.[10] A NIOSH-approved respirator with organic vapor/acid gas cartridges should be available for emergency situations, such as a significant spill outside of containment.[8][11] All personnel who may need to use a respirator must be properly fit-tested and trained. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step workflow minimizes the risk of exposure and ensures procedural consistency.
Caption: A systematic workflow for handling hazardous chemicals.
Key Procedural Steps:
-
Preparation: Before handling the compound, ensure your chemical fume hood is operational and the sash is at the appropriate height. Don all PPE as specified in the table above.[10]
-
Weighing & Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust or particulates.[5] Use a spatula and handle the material gently to avoid aerosolization.
-
Reaction & Work-up: Keep all reaction vessels and solvent containers capped when not in use. Perform all liquid transfers, extractions, and purifications within the fume hood.
-
Decontamination: After the procedure is complete, decontaminate the work surface with an appropriate solvent and then soap and water. Decontaminate any reusable equipment.
Disposal Plan: Managing Halogenated Waste Streams
Proper waste management is a critical and non-negotiable aspect of chemical safety and environmental responsibility.
-
Waste Segregation: All waste generated from handling this compound must be treated as halogenated organic waste .[12] Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Halogenated Waste: Contaminated gloves, weigh boats, absorbent pads, and silica gel.
-
Liquid Halogenated Waste: All reaction mixtures, solvent washes (e.g., dichloromethane, chloroform), and mother liquors from crystallization.[13]
-
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[12][13] They must be stored in a designated secondary containment area.
-
Disposal Protocol: The disposal of halogenated waste must be handled by your institution's Environmental Health & Safety (EHS) department or a certified chemical waste management company.[14] Incineration at high temperatures is a common and effective method for the safe destruction of halogenated compounds. Under no circumstances should this material or its solutions be disposed of down the drain. [12]
By integrating these safety and logistical protocols into your daily operations, you can confidently work with this compound, advancing your research while upholding the highest standards of laboratory safety.
References
- Apollo Scientific. Safety Data Sheet for 5-Chloro-3-methyl-1,2,4-thiadiazole.
- ChemicalBook. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole Handling and Storage. (2026, January 17).
- Fisher Scientific. Safety Data Sheet for 3-Bromo-5-chloro-1,2,4-thiadiazole.
- ECHEMI. 3-Chloro-4-methoxy-1,2,5-thiadiazole SDS, 5728-16-5 Safety Data Sheets.
- Fluorochem. Safety Data Sheet for 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole. (2024, December 19).
- AK Scientific, Inc. Safety Data Sheet for 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid.
- Ossila. Safety Data Sheet. (2022, October 11).
- Combi-Blocks, Inc. JP-8153 - Safety Data Sheet. (2023, January 2).
- Capot Chemical. MSDS of 3-Chloro-4-morpholino-1,2,5-thiadiazole. (2012, April 13).
- Sigma-Aldrich. Safety Data Sheet. (2025, October 7).
- Fisher Scientific. Safety Data Sheet for 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. (2009, November 11).
-
Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet for 4,5-c']bis[1][5][7]thiadiazole. Retrieved from Derthon.
- Safety Data Sheet for 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
- ChemicalBook. 3-Chloro-4-morpholino-1,2,5-thiadiazole - Safety Data Sheet.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
- Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, May 10).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Fisher Scientific. Safety Data Sheet for 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. derthon.com [derthon.com]
- 3. fishersci.at [fishersci.at]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. capotchem.com [capotchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ethz.ch [ethz.ch]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
